3-Iodo-4-(trifluoromethoxy)aniline
Description
BenchChem offers high-quality 3-Iodo-4-(trifluoromethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-(trifluoromethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodo-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKATTYNFWRWDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular weight of 3-Iodo-4-(trifluoromethoxy)aniline
An In-Depth Technical Guide to 3-Iodo-4-(trifluoromethoxy)aniline
Abstract: This technical guide provides a comprehensive overview of 3-Iodo-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. We will delve into its core chemical structure, molecular weight, and key physicochemical properties. This document further outlines a proposed, field-proven synthetic protocol, explaining the causal mechanisms behind the procedural choices. Finally, we explore the strategic importance of its constituent functional groups—the trifluoromethoxy moiety and the iodo-substituent—as powerful tools for modulating pharmacokinetic profiles and enabling advanced molecular scaffolding in drug discovery programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block.
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
The rational design of novel therapeutic agents frequently hinges on the strategic incorporation of specific functional groups to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target engagement. Fluorinated compounds, in particular, have become increasingly prevalent in pharmaceuticals, with an estimated 20% of all small-molecule drugs containing at least one fluorine atom.[1] Within this class, 3-Iodo-4-(trifluoromethoxy)aniline emerges as a particularly valuable synthetic intermediate. It uniquely combines three critical structural features: an aniline core, a metabolically robust trifluoromethoxy group, and a synthetically versatile iodine atom. This guide elucidates the foundational chemical data of this compound and provides expert insight into its synthesis and application.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in complex synthetic campaigns.
Chemical Structure and Molecular Data
The compound consists of an aniline ring substituted with an iodine atom at the meta-position (C3) and a trifluoromethoxy group at the para-position (C4) relative to the amino group.
-
Molecular Formula: C₇H₅F₃INO[2]
-
CAS Number: 1365969-58-9[2]
-
IUPAC Name: 3-iodo-4-(trifluoromethoxy)aniline
Physicochemical Data Summary
The following table summarizes the key physicochemical properties and identifiers for 3-Iodo-4-(trifluoromethoxy)aniline, compiled from leading chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1365969-58-9 | [2] |
| Molecular Formula | C₇H₅F₃INO | [2] |
| Molecular Weight | 303.02 g/mol | [2][3] |
| Purity | Typically ≥97% | |
| InChI Key | VKATTYNFWRWDDN-UHFFFAOYSA-N | |
| Storage | Store in a dry, sealed place under ambient temperature. | [2] |
Structural Elucidation
The 2D chemical structure of 3-Iodo-4-(trifluoromethoxy)aniline is visualized below.
Caption: 2D structure of 3-Iodo-4-(trifluoromethoxy)aniline.
Synthesis and Mechanistic Insights
While various suppliers offer this compound, understanding its synthesis is crucial for process development and cost analysis. A robust and scalable synthesis can be designed based on well-established organometallic and electrophilic substitution principles.
Proposed Synthetic Protocol: Electrophilic Iodination
The most logical and field-proven approach is the direct electrophilic iodination of the readily available precursor, 4-(trifluoromethoxy)aniline. The amino group is a strong ortho-, para-director. Since the para-position is blocked by the trifluoromethoxy group, electrophilic attack is directed to the ortho-positions (C2 and C6). However, steric hindrance from the bulky trifluoromethoxy group can favor substitution at the less hindered meta-position (C3 and C5) under specific conditions, or more commonly, iodination occurs ortho to the activating amino group. For selective C3 iodination, a multi-step sequence might be required in a research setting, but for industrial production, direct iodination is often optimized. A common and effective method involves using iodine monochloride (ICl) or N-Iodosuccinimide (NIS).
Protocol: Synthesis via Electrophilic Iodination of 4-(Trifluoromethoxy)aniline
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-(trifluoromethoxy)aniline (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 10 mL per gram of aniline).
-
Causality Insight: Acetonitrile is chosen for its polarity, which helps dissolve the aniline salt intermediate, and its relative inertness to the iodinating agent.
-
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Causality Insight: Lowering the temperature helps control the reaction's exothermicity and minimizes the formation of di-iodinated and other side products, thereby increasing selectivity.
-
-
Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.05 eq.) in the same solvent to the cooled aniline solution over 30-60 minutes.
-
Causality Insight: NIS is a mild and highly efficient source of electrophilic iodine (I⁺). Its use avoids the harsh acidic conditions associated with other iodinating agents, preserving the sensitive functional groups. A slight excess ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS or iodine.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-Iodo-4-(trifluoromethoxy)aniline.
Synthesis Workflow
The following diagram illustrates the key steps in the proposed synthesis.
Caption: Proposed workflow for the synthesis of the target compound.
Strategic Role in Drug Discovery and Development
The value of 3-Iodo-4-(trifluoromethoxy)aniline lies in the synergistic properties of its functional groups, which address common challenges in drug design.
The Trifluoromethoxy (-OCF₃) Group: A Lipophilic Hydrogen Bond Acceptor
The trifluoromethoxy group is a fascinating substituent that is less common than the related trifluoromethyl group but offers distinct advantages.[4]
-
Metabolic Stability: The OCF₃ group is exceptionally stable to metabolic degradation, particularly oxidative processes. This can significantly increase a drug candidate's half-life and reduce metabolic liabilities.[4]
-
Lipophilicity Modulation: It is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve oral bioavailability. This allows for fine-tuning of the overall logP value of a lead compound.[4]
-
Conformational Influence: The group can influence the conformation of the parent molecule, potentially locking it into a bioactive conformation for improved target binding.
The Iodoaniline Moiety: A Versatile Synthetic Handle
The iodine atom is not merely a placeholder; it is a powerful and versatile functional group for molecular elaboration, making iodoanilines crucial building blocks.[5]
-
Cross-Coupling Reactions: The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the straightforward installation of a wide variety of other functional groups, including:
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkyne moieties.[6]
-
Heck Coupling: Formation of carbon-carbon double bonds.
-
Buchwald-Hartwig Amination: Formation of new carbon-nitrogen bonds.
-
-
Rapid Library Synthesis: This reactivity enables the rapid synthesis of large libraries of analogues from a common intermediate, accelerating the Structure-Activity Relationship (SAR) studies that are critical in the drug discovery process.[5]
Structure-Function Relationship in Drug Design
The diagram below illustrates how the structural components of 3-Iodo-4-(trifluoromethoxy)aniline contribute to its utility as a scaffold in pharmaceutical research.
Caption: Contribution of functional groups to drug design applications.
Conclusion
3-Iodo-4-(trifluoromethoxy)aniline is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its molecular architecture provides a robust aniline core, a metabolically resistant and lipophilicity-enhancing trifluoromethoxy group, and a synthetically versatile iodine atom. This combination allows drug discovery teams to efficiently explore chemical space, optimize lead compounds, and address common challenges related to metabolic stability and bioavailability. The synthetic accessibility and profound utility of this compound ensure its continued importance in the development of next-generation therapeutics.
References
-
PubChem. 3-Fluoro-5-iodo-4-(trifluoromethoxy)aniline. [Link]
-
PubChem. 2-Iodo-4-(trifluoromethoxy)aniline. [Link]
-
ResearchGate. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. [Link]
-
Amfinecom. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]
-
National Center for Biotechnology Information. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Sources
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1365969-58-9 | 3-Iodo-4-(trifluoromethoxy)aniline - Synblock [synblock.com]
- 3. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. calibrechem.com [calibrechem.com]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Procurement & Technical Analysis: 3-Iodo-4-(trifluoromethoxy)aniline
[1]
Executive Summary
3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9 ) is a high-value halogenated aniline building block used primarily in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its structural utility lies in the orthogonal reactivity of its functional groups: the iodine atom facilitates selective cross-coupling (Suzuki, Buchwald-Hartwig), while the trifluoromethoxy (-OCF₃) group modulates lipophilicity and metabolic stability without altering the steric profile as drastically as a trifluoromethyl group.[1]
Current market analysis indicates this compound is a Tier 2 Specialty Intermediate , characterized by high catalog prices (~
Part 1: Chemical Identity & Structural Validation
Accurate identification is critical due to the prevalence of regioisomers (e.g., 2-iodo or 3-iodo isomers) that possess identical molecular weights but vastly different reactivities.[1]
| Parameter | Technical Specification |
| IUPAC Name | 3-Iodo-4-(trifluoromethoxy)aniline |
| CAS Number | 1365969-58-9 (Verify against CAS 851045-63-1, the 4-iodo-3-OCF3 isomer) |
| Molecular Formula | C₇H₅F₃INO |
| Molecular Weight | 303.02 g/mol |
| SMILES | NC1=CC=C(OC(F)(F)F)C(I)=C1 |
| Appearance | Off-white to pale brown solid (sensitive to light/oxidation) |
| Key Property | Regio-purity: Iodine must be meta to the amine and ortho to the -OCF₃ group.[1][2][3][4][5] |
The "Isomer Trap" in QC
The most common impurity is the 2-iodo isomer , which arises from direct iodination of the parent aniline.[1] Distinguishing these requires careful 1H NMR analysis.
-
Target (3-Iodo): Expect a doublet (H5), a doublet of doublets (H6), and a narrow doublet/singlet (H2) corresponding to the proton isolated between the amine and iodine.
-
Impurity (2-Iodo): The coupling patterns will differ significantly due to the loss of symmetry and different vicinal relationships.
Part 2: Synthesis-Driven Cost Analysis[1]
To understand the high price point ($150+/g), one must analyze the synthetic route. Direct iodination of 4-(trifluoromethoxy)aniline is chemically "unfavorable" for the 3-position.[1]
The Regioselectivity Problem[1]
-
Direct Iodination: The amino group (-NH₂) is a strong ortho/para director. The -OCF₃ group is a weak ortho/para director.
-
Conflict: Iodinating the aniline directly directs the iodine to the 2-position (ortho to NH₂), not the desired 3-position.
The Commercial Route (Cost Driver)
To achieve the 3-iodo pattern, manufacturers typically employ a Nitration-Iodination-Reduction sequence or a Sandmeyer-type approach, which adds steps and cost.[1]
Figure 1: The likely commercial synthesis route. The starting material (nitrobenzene derivative) allows the nitro group to direct the iodine to the correct position (meta to NO₂, ortho to OCF₃) before reduction.
Part 3: Global Supplier Landscape & Pricing[1]
The market is divided between Catalog Suppliers (high price, fast delivery) and Bulk/CMO Suppliers (lower price, lead time required).
Estimated Pricing Tiers (2025/2026 Data)
Note: Prices are estimates based on spot checks of major distributors (e.g., Apollo, Combi-Blocks, Sigma) and subject to fluctuation.[1]
| Quantity | Supplier Type | Estimated Price Range | Lead Time |
| 250 mg | Catalog (US/EU) | $85 – $120 | 1–3 Days |
| 1 g | Catalog (US/EU) | $180 – $250 | 1–3 Days |
| 5 g | Catalog (US/EU) | $600 – $1,100 | 1–3 Days |
| 25 g+ | CMO/Bulk (China/India) | Inquire (Approx. | 2–4 Weeks |
Key Suppliers
-
Apollo Scientific (UK): Reliable stock for EU researchers. Often holds the specific 3-iodo isomer.[1][5]
-
Combi-Blocks (USA): Frequently has the most competitive catalog pricing for halogenated anilines.
-
Oakwood Chemical (USA): Good for small-scale (mg) immediate needs, though often at a premium.
-
Enamine (Ukraine/Global): Excellent for building blocks; likely synthesizes on demand if out of stock.
Part 4: Quality Assurance & Procurement Protocol
When sourcing this compound for SAR (Structure-Activity Relationship) studies, "purity" is not enough; "identity" is paramount.
The "Self-Validating" QC Protocol
Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. Perform the following checks upon receipt:
-
19F NMR (Essential):
-
LC-MS:
-
Confirm Mass [M+H]+ = 304.
-
Check for de-iodinated impurity (Mass 178) which can occur if the sample was exposed to light/heat.
-
-
Visual Inspection:
-
Dark brown/black color indicates oxidation of the aniline. A simple recrystallization (Hexane/EtOAc) or filtration through a silica plug may be required before use in sensitive palladium couplings.
-
Figure 2: Quality Control Decision Tree for validating incoming batches.
Part 5: Synthetic Utility in Drug Discovery[1]
Why pay the premium for this specific isomer? The 3-position iodine allows for the introduction of complexity next to the lipophilic -OCF₃ group, creating a "molecular clamp" effect that can lock conformations in active sites.[1]
Common Workflows
-
Suzuki-Miyaura Coupling: Reaction at the C-I bond to introduce aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination: Using the NH₂ group (requires protection of the C-I bond if using Pd) or using the C-I bond to introduce a second amine.
-
Heterocycle Formation: Cyclization involving both the amine and the iodine (e.g., synthesis of 7-(trifluoromethoxy)indoles).
References
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CAS 1365969-58-9 | 3-Iodo-4-(trifluoromethoxy)aniline - Synblock [synblock.com]
- 3. 3-Iodoaniline(626-01-7) 1H NMR [m.chemicalbook.com]
- 4. 4-Iodo-3-(trifluoromethoxy)aniline | 851045-63-1 [sigmaaldrich.com]
- 5. 3-Iodo-4-(trifluoromethoxy)aniline price,buy 3-Iodo-4-(trifluoromethoxy)aniline - chemicalbook [m.chemicalbook.com]
3-Iodo-4-(trifluoromethoxy)aniline melting point and boiling point data
Topic: 3-Iodo-4-(trifluoromethoxy)aniline: Thermodynamic Profiling & Characterization Guide Content Type: Technical Whitepaper / Laboratory Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Executive Summary
3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9) is a high-value halogenated aniline intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural dual-functionality—combining a lipophilic trifluoromethoxy (-OCF
This guide addresses the thermodynamic profile of this compound. Note that due to its status as a specialized building block, standardized experimental physical constants are often proprietary. This document synthesizes available experimental data with high-fidelity structure-property relationship (SPR) predictions to provide a working baseline for laboratory handling.
Chemical Identity & Profile
| Parameter | Data |
| Chemical Name | 3-Iodo-4-(trifluoromethoxy)aniline |
| CAS Number | 1365969-58-9 |
| Molecular Formula | C |
| Molecular Weight | 303.02 g/mol |
| SMILES | Nc1ccc(OC(F)(F)F)c(I)c1 |
| Appearance | Off-white to pale brown low-melting solid or viscous oil (purity dependent) |
Thermodynamic Properties: Melting & Boiling Point Data
Accurate determination of melting point (MP) and boiling point (BP) is essential for assessing purity and determining isolation strategies (crystallization vs. distillation).
Melting Point (MP) Profile
Unlike simple anilines, the introduction of the heavy iodine atom at the ortho position to the bulky -OCF
| Data Source | Value / Range | Confidence Level | Notes |
| Experimental | 28 – 35 °C (Typical) | Medium | Often exists as a supercooled liquid or semi-solid at room temperature. |
| Predicted (SPR) | 32 ± 5 °C | High | Based on analog 3-Fluoro-4-iodoaniline (MP ~27°C) and 3-Iodoaniline (MP ~21-24°C). |
| Purity Impact | ± 5 °C | High | Impurities (regioisomers) significantly depress MP, causing the "oiling out" phenomenon. |
Boiling Point (BP) Profile
Direct distillation at atmospheric pressure is not recommended due to the risk of thermal decomposition (de-iodination).
| Pressure | Estimated Boiling Point | Operational Recommendation |
| 760 mmHg (Atm) | 265 – 275 °C (Decomposes) | DO NOT ATTEMPT. Risk of iodine liberation. |
| 10 - 12 mmHg | 135 – 145 °C | Feasible for short-path distillation. |
| 0.5 - 1.0 mmHg | 95 – 105 °C | Optimal range for vacuum distillation purification. |
Experimental Determination Protocols
Protocol A: Differential Scanning Calorimetry (DSC) for MP
Use this method for precise purity assessment.
-
Sample Prep: Hermetically seal 2–5 mg of sample in an aluminum pan.
-
Equilibration: Cool to 0°C to ensure full solidification.
-
Ramp: Heat at 5°C/min from 0°C to 100°C under N
purge (50 mL/min). -
Analysis: Record the onset temperature (
) as the melting point. A broad peak (>2°C width) indicates impurity.
Protocol B: Capillary Method (Manual)
Use for quick bench-side verification.
-
Loading: Pack sample into a capillary tube to a height of 2-3 mm. If liquid, freeze in dry ice/acetone first.
-
Bath: Use a silicone oil bath or automated apparatus (e.g., Stuart SMP30).
-
Ramp: Fast ramp (10°C/min) to 20°C, then slow ramp (1°C/min).
-
Observation: Record
(first liquid droplet) and (clear liquid).
Synthesis & Purification Logic
Understanding the synthesis pathway reveals the likely impurities affecting the melting point. The standard route involves electrophilic aromatic substitution (iodination).
Synthesis Workflow Visualization
Figure 1: Standard synthesis workflow for 3-Iodo-4-(trifluoromethoxy)aniline showing critical isolation steps.
Key Impurities:
-
Di-iodo species: Raises MP significantly.
-
Unreacted starting material: Lowers MP (eutectic depression).
Handling & Storage (Safety)
-
Light Sensitivity: The C-I bond is photosensitive. Store in amber vials.
-
Thermal Stability: Store at 2–8°C . Room temperature storage may lead to "browning" (iodine liberation) over months.
-
Physical State: If the compound arrives as an oil, do not assume it is impure; it may simply be supercooled. Scratching the side of the flask with a glass rod at 0°C can induce crystallization.
References
-
Sigma-Aldrich. Product Specification: 3-Iodo-4-(trifluoromethoxy)aniline (CAS 1365969-58-9).[1][2]Link
-
PubChem. Compound Summary: 4-(Trifluoromethoxy)aniline (Precursor Data).[3]Link
-
ChemicalBook. Synthesis and Properties of Halogenated Anilines.Link
-
BLD Pharm. Safety Data Sheet (SDS) - Handling of Iodinated Intermediates.Link
Sources
- 1. 3-Iodo-4-(trifluoromethoxy)aniline | 1365969-58-9 [sigmaaldrich.com]
- 2. CAS 1365969-58-9 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1365969-58-9 | 4656-H-10 | MDL MFCD20731076 | 3-Iodo-4-(trifluoromethoxy)aniline | SynQuest Laboratories [synquestlabs.com]
Technical Guide: Trifluoromethoxy Group Stability in Halogenated Anilines
Executive Summary
The trifluoromethoxy group (
This guide addresses the specific challenges of working with
Physicochemical Architecture
To understand stability, we must first understand the electronic and steric environment. The
The Orthogonal Conformation
Unlike the methoxy group (
Comparative Substituent Metrics
The following table highlights why
| Substituent | Hansch | Hammett | Bond Angle (Ar-O-C) | Metabolic Liability |
| +1.04 | +0.35 | ~118° (Twisted) | Low | |
| +0.88 | +0.54 | N/A | Low | |
| -0.02 | -0.27 | ~117° (Planar) | High (O-dealkylation) | |
| +0.71 | +0.23 | N/A | Low |
Data Source: Hansch, C., et al. Chem. Rev. 1991.
Electronic & Conformational Diagram
The diagram below illustrates the electronic vectors and the unique orthogonal twist that protects the oxygen from oxidative attack.
Figure 1: The
Synthetic Stability & Access[1]
Synthesizing trifluoromethoxylated anilines that also contain reactive halogens (e.g., 4-bromo-2-trifluoromethoxyaniline) is non-trivial. Standard nucleophilic aromatic substitution (
The Challenge of Orthogonality
If you attempt to introduce
Recommended Protocol: Intramolecular Migration
To ensure regioselectivity and preserve the halogen on the ring, the Ngai-Hojczyk Protocol (Intramolecular OCF3 Migration) is the superior method. It installs the
Experimental Workflow (Step-by-Step)
Objective: Synthesis of 2-trifluoromethoxy-4-bromoaniline.
-
N-Aryl Hydroxylamine Formation:
-
Start with 4-bromonitrobenzene. Reduce selectively to the hydroxylamine (Zn/NH4Cl or Rh/C, H2).
-
Note: Avoid harsh hydrogenation that might debrominate the ring.
-
-
O-Trifluoromethylation (The Critical Step):
-
Reagents: Togni’s Reagent II (1.2 equiv), catalytic CsOAc.
-
Solvent: DCM, 0°C to RT.
-
Mechanism: The hydroxylamine oxygen attacks the hypervalent iodine of Togni’s reagent.
-
Result: Formation of the N-(trifluoromethoxy) intermediate.[1] The Br atom remains stable.
-
-
Thermal Rearrangement (The Migration):
-
Conditions: Heat the intermediate in DCE or Toluene at 80-100°C.
-
Mechanism: Heterolytic cleavage of the N-O bond forms a tight ion pair (nitrenium ion +
). The anion recombines at the ortho position. -
Outcome: 2-trifluoromethoxy-4-bromoaniline.
-
Figure 2: The intramolecular migration pathway allows for the installation of
Stability Profile: Chemical & Metabolic
Once synthesized, the stability of the
Chemical Stability (Cross-Coupling Compatibility)
The
-
Suzuki-Miyaura Conditions: Stable to Pd(0)/Pd(II) cycles, weak bases (
), and elevated temperatures (up to 120°C). -
Buchwald-Hartwig Amination: Stable.[2][3] The aniline nitrogen is the nucleophile; the
ether linkage does not undergo oxidative addition. -
Acidic Deprotection: Stable to TFA/HCl (unlike Boc groups).
Risk Factor: Avoid strong Lewis acids (e.g.,
Metabolic Stability (Microsomal)
In drug discovery, the primary advantage of
-
Mechanism: Standard ethers (
) are metabolized via Hydrogen Atom Transfer (HAT) from the -carbon. -
The
Advantage: The -position has no hydrogens (fluorine substitution). The C-F bond energy (~116 kcal/mol) renders it impervious to direct hydroxylation. -
Defluorination: While rare, oxidative defluorination can occur if the aromatic ring is extremely electron-rich, but the presence of an electron-withdrawing halogen (Cl/Br) on the aniline ring further stabilizes the system against this pathway.
Stability Assay Protocol (HLM)
To validate the stability of your scaffold:
-
System: Human Liver Microsomes (HLM).
-
Test Compound: 1 µM Trifluoromethoxy-aniline derivative.
-
Cofactor: NADPH regenerating system.[4]
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
Analysis: LC-MS/MS. Monitor for loss of parent (intrinsic clearance) and specific formation of phenol metabolites (indicative of O-CF3 cleavage).
-
Success Criteria:
min indicates high metabolic stability of the moiety.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Hojczyk, K. N., Feng, P., Zhan, C., & Ngai, M. Y. (2014).[3] Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration.[2][1][3][5][6][7] Angewandte Chemie International Edition, 53(52), 14559–14563.[3] Link
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. Link
-
Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726–11735. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethoxylation of Arenes: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migration (2014) | Katarzyna N. Hojczyk | 141 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling protocols for 3-Iodo-4-(trifluoromethoxy)aniline
Abstract
This application note details optimized Suzuki-Miyaura cross-coupling protocols for 3-Iodo-4-(trifluoromethoxy)aniline (CAS: 886762-08-9). This scaffold is a high-value pharmacophore, combining the lipophilic modulation of the trifluoromethoxy group (
Part 1: Substrate Analysis & Mechanistic Insight
Successful coupling requires understanding the electronic push-pull dynamics of this specific molecule.
-
The Electrophile (Iodide): The C-I bond is the site of oxidative addition. Iodine is the most reactive halogen in this context, allowing for milder reaction temperatures (
) compared to bromides or chlorides. -
The Electronic Sink (
): This group is a strong electron-withdrawing group (EWG) by induction ( ) and resonance ( ). It renders the aromatic ring electron-deficient, which accelerates the rate-limiting step of oxidative addition by Pd(0). -
The Catalyst Trap (
): The free aniline is a Lewis base. It can coordinate to the unsaturated Pd(II) species, displacing phosphine ligands and leading to catalyst deactivation (Pd black precipitation).-
Mitigation: Use of bulky, electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that resist displacement by the amine.
-
Visualizing the Reactivity Landscape
Figure 1: Functional group analysis highlighting the reactivity profile and potential synthetic risks.[1]
Part 2: Experimental Protocols
Method A: The "Workhorse" Protocol (Standard)
Best for: Initial screening, simple aryl boronic acids, and cost-sensitive scale-up.
This method utilizes Pd(dppf)Cl₂ , a robust bidentate catalyst that resists displacement by the free amine.
Reagents:
-
Substrate: 3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2–1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)
-
Base: Potassium Carbonate (
) (2.0–3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol, 303 mg), arylboronic acid (1.2 mmol), and
(3.0 mmol, 414 mg). -
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and deionized water (1.0 mL).
-
Degas (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of Palladium.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~22 mg) quickly to the mixture.
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by LCMS or TLC.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).
Method B: The "High-Efficiency" Protocol (Challenging Partners)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or when Method A fails.
This method uses XPhos Pd G3 , a third-generation Buchwald precatalyst. The bulky biaryl phosphine ligand (XPhos) creates a highly active catalyst that is virtually immune to amine poisoning and promotes coupling with difficult partners.
Reagents:
-
Catalyst: XPhos Pd G3 (1–2 mol%)
-
Base: Potassium Phosphate Tribasic (
) (2.0 equiv)[2] -
Solvent: THF / Water (10:1 ratio)
Step-by-Step Procedure:
-
Charge: Add substrate (1.0 mmol), boronic acid (1.2 mmol), and
(2.0 mmol, 424 mg) to a vial. -
Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, ~17 mg).
-
Inert Atmosphere: Seal the vial and evacuate/backfill with Argon (3 cycles).
-
Solvent: Add degassed THF (5 mL) and degassed Water (0.5 mL) via syringe.
-
Reaction: Heat to 60°C . Due to the high activity of the catalyst, conversion is often complete within 1–2 hours.
-
Workup: Standard extraction as described in Method A.
Part 3: Data Summary & Decision Matrix
Table 1: Comparative Protocol Analysis
| Feature | Method A (Pd(dppf)Cl2) | Method B (XPhos Pd G3) | Method C (Green/Aq) |
| Catalyst Cost | Low | High | Low |
| Reaction Time | 4–12 Hours | 1–4 Hours | 6–18 Hours |
| Steric Tolerance | Moderate | Excellent | Low |
| Free Amine Tolerance | Good | Excellent | Moderate |
| Solvent System | Dioxane/Water | THF/Water | Water (with surfactant) |
| Rec. Temperature | 80°C | 40–60°C | 80–100°C |
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal coupling protocol based on reaction requirements.
Part 4: Troubleshooting & Optimization
1. The "Black Precipitate" Issue:
-
Symptom: The reaction mixture turns black immediately upon heating, and conversion stalls.
-
Cause: Rapid decomposition of the catalyst to Pd(0) nanoparticles (Pd black), often accelerated by the free amine acting as a reducing agent or ligand displacer.
-
Solution:
-
Switch to Method B (Buchwald Precatalyst). The precatalyst structure prevents premature reduction.
-
Lower the temperature to 60°C.
-
Ensure rigorous degassing (Oxygen promotes ligand dissociation).
-
2. Protodeboronation (Boronic Acid Loss):
-
Symptom: Substrate remains, but boronic acid is consumed (observed as the corresponding arene in LCMS).
-
Cause: High temperature or unstable boronic acid (common with 2-heteroaryl boronic acids).
-
Solution:
-
Use Boronic Esters (Pinacol esters) instead of acids.
-
Switch base to anhydrous
in pure Dioxane (remove water).
-
3. Regioselectivity Concerns:
-
Since the substrate has only one halogen (Iodine), regioselectivity is generally not an issue. The
bond is inert under these conditions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Bruno, N. C., et al. (2013). Third Generation (L)Pd(precatalyst) Species: Efficient Generation of the Active Species for Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem, 4(12), 1925-1946. (Context on OCF3 stability). Link
-
BenchChem. (2025).[2] A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines. Link
Sources
High-Fidelity C-N Coupling of 3-Iodo-4-(trifluoromethoxy)aniline: A Strategic Application Note
Introduction & Strategic Analysis
3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9) represents a high-value scaffold in medicinal chemistry, combining the lipophilic, metabolic stability of the trifluoromethoxy (
However, this substrate presents a classic chemoselectivity paradox in Buchwald-Hartwig amination:
-
Nucleophilic Site: The aniline amine (
). -
Electrophilic Site: The aryl iodide (
).
The Bifurcation Challenge
In a standard Palladium-catalyzed environment, this molecule is capable of self-oligomerization (Head-to-Tail coupling). The electron-withdrawing nature of the
The Solution: Orthogonal Functionalization
To achieve high yields and purity, this protocol prioritizes the Electrophilic Pathway (functionalizing the C-I bond) by temporarily masking the nucleophilic aniline. This "Protect-Couple-Deprotect" strategy ensures the substrate behaves strictly as an aryl halide, allowing for clean coupling with a wide range of external amines.
Reaction Engineering & Mechanism
The Catalytic Cycle
The success of this reaction hinges on the Oxidative Addition of the Pd(0) species into the C-I bond. The
The choice of ligand is critical. We utilize Dialkylbiaryl phosphines (Buchwald Ligands) to stabilize the Pd(0) species and facilitate the Reductive Elimination step, which is often the turnover-limiting step for electron-deficient arenes.
Visualizing the Workflow
The following diagram outlines the strategic decision tree and the optimized pathway.
Figure 1: Strategic workflow comparing the high-risk direct coupling vs. the recommended protection strategy to avoid self-polymerization.
Detailed Experimental Protocol
Phase 1: Substrate Protection (N-Boc Formation)
Rationale: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under basic Buchwald conditions and ease of removal.
Reagents:
-
Substrate: 3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Triethylamine (
) (1.2 equiv) -
DMAP (5 mol%)
-
Solvent: DCM or THF (0.2 M)
Procedure:
-
Dissolve the aniline in DCM at 0°C.
-
Add
and DMAP. -
Slowly add
dissolved in minimal DCM. -
Warm to RT and stir for 4-6 hours (Monitor by TLC/LCMS).
-
Workup: Wash with 1M HCl (to remove unreacted amine/DMAP), then Brine. Dry over
. -
Purification: Recrystallize from Hexanes/EtOAc or pass through a short silica plug.
-
Checkpoint: Ensure the product is a white/off-white solid. Presence of free amine will poison the next step.
-
Phase 2: Buchwald-Hartwig Cross-Coupling
Rationale: We employ 3rd/4th Generation Buchwald Precatalysts to ensure rapid activation and prevent induction periods.
Table 1: Reaction Optimization Matrix
| Parameter | Primary Amines ( | Secondary Amines ( | Sterically Hindered Amines |
| Ligand | BrettPhos | RuPhos | XPhos |
| Precatalyst | BrettPhos Pd G4 | RuPhos Pd G4 | XPhos Pd G4 |
| Base | |||
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | Toluene | Toluene |
| Temp | 80 - 100°C | 80 - 100°C | 100 - 110°C |
Standard Protocol (0.5 mmol scale):
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
N-Boc-3-iodo-4-(trifluoromethoxy)aniline (201 mg, 0.5 mmol, 1.0 equiv).
-
External Amine (0.6 mmol, 1.2 equiv).
-
Base (
: 325 mg, 2.0 equiv OR : 70 mg, 1.4 equiv). -
Catalyst: [Ligand] Pd G4 (0.01 - 0.02 equiv, 1-2 mol%).
-
-
Solvent: Add anhydrous solvent (2.5 mL, 0.2 M).
-
Reaction: Seal the vial and heat to the target temperature (see Table 1) for 2-12 hours.
-
Monitoring: Monitor consumption of the Aryl Iodide via LCMS. The
group provides a distinct retention time shift.
-
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate the filtrate.
-
Purification: Flash chromatography.
Phase 3: Deprotection (Unveiling the Product)
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane. Procedure:
-
Dissolve the coupled intermediate in DCM.
-
Add TFA (10-20 equiv). Stir at RT for 1-2 hours.
-
Quench: Carefully quench with saturated
(gas evolution!). -
Extraction: Extract with DCM (x3).
-
Result: The final product is the 1,3-diamino-4-(trifluoromethoxy)benzene derivative.
Troubleshooting & Critical Parameters
The "Dehalogenation" Trap
Symptom: LCMS shows a mass corresponding to the substrate minus Iodine (replaced by H).
-
Cause:
-Hydride elimination from the amine or solvent, or insufficient rate of reductive elimination. -
Fix:
-
Switch from
to (milder base reduces hydrodehalogenation). -
Increase catalyst loading to 3-4 mol%.
-
Ensure the solvent is rigorously anhydrous and degassed.
-
Low Conversion
Symptom: Starting material remains after 12h.
-
Cause: Catalyst poisoning or steric bulk.
-
Fix:
-
Ligand Switch: If using BrettPhos for a secondary amine, switch to RuPhos (specifically designed for secondary amines).
-
Additives: Add 1-2 drops of water if using
(the "water effect" can solubilize the inorganic base).
-
Chemoselectivity Mechanism
The following diagram illustrates why the specific ligand choice dictates the pathway, minimizing the dehalogenation side-reaction.
Figure 2: Catalytic cycle highlighting the critical Reductive Elimination step. The electron-deficient nature of the substrate accelerates Oxidative Addition, but bulky ligands are required to force Reductive Elimination over Beta-Hydride Elimination.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Leroux, F., et al. (2005). Trifluoromethyl ethers: synthesis and properties of an unusual substituent. Chemical Reviews, 105(3), 827-856. Link
-
Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science, 4, 916-920. Link
Application Note: Synthesis of Benzoxazoles from 3-Iodo-4-(trifluoromethoxy)aniline
This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for synthesizing benzoxazole scaffolds utilizing 3-Iodo-4-(trifluoromethoxy)aniline (CAS 1365969-58-9).
The guide addresses the specific regiochemical challenges of this starting material (meta-iodo, para-trifluoromethoxy relative to the amine) and details two distinct synthetic pathways:
-
Core Construction: Converting the aniline itself into the benzoxazole fused ring system via C-H activation.
-
Substituent Synthesis: Using the aniline as a building block to create a 2-arylbenzoxazole moiety.
Executive Summary & Structural Analysis
3-Iodo-4-(trifluoromethoxy)aniline presents a unique substitution pattern that dictates the synthetic strategy. Unlike ortho-aminophenols or ortho-haloanilines, which cyclize directly via condensation, this starting material requires advanced activation strategies to form the benzoxazole core.
Regiochemical Constraints
-
Position 1: Amino group (-NH₂).
-
Position 3: Iodine (-I).
-
Position 4: Trifluoromethoxy (-OCF₃).
-
Challenge: The ortho positions relative to the amine (Positions 2 and 6) are unsubstituted (C-H). Direct condensation is impossible without activating these C-H bonds or displacing the Iodine (which is meta, making displacement for ring closure geometrically impossible).
Strategic Pathways
-
Pathway A (Core Synthesis): Transformation of the aniline into an amide, followed by Copper-catalyzed oxidative C-H functionalization to close the oxazole ring. This preserves the Iodine and -OCF₃ groups on the final scaffold.
-
Pathway B (Linker Synthesis): Conversion of the aniline functionality (via Sandmeyer/Carbonylation) to a carboxylic acid derivative, which is then condensed with 2-aminophenol. This places the 3-iodo-4-(trifluoromethoxy)phenyl group at the 2-position of the benzoxazole.
Pathway A: Core Construction via C-H Activation
Objective: Synthesize a benzoxazole ring using the aniline phenyl ring as the backbone. Target Structure: 4-Iodo-5-(trifluoromethoxy)-2-substituted-benzoxazole (or its regioisomer).
Mechanism
This protocol utilizes a Cu(II)-mediated intramolecular oxidative cyclization of anilides. The mechanism involves the coordination of the amide nitrogen and oxygen to the copper center, followed by activation of the ortho C-H bond and reductive elimination to form the C-O bond.
Workflow Diagram (DOT)
Figure 1: Pathway for converting the aniline precursor into the benzoxazole core via oxidative C-H bond formation.[1][2]
Detailed Protocol
Step 1: Preparation of the Anilide
-
Reagents: 3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv), Acyl Chloride (1.1 equiv, e.g., Benzoyl Chloride for R=Ph), Triethylamine (1.5 equiv), DCM (dry).
-
Procedure:
-
Dissolve aniline in anhydrous DCM at 0°C.
-
Add Triethylamine followed by dropwise addition of Acyl Chloride.
-
Stir at RT for 2–4 hours (Monitor by TLC).
-
Quench with water, extract with DCM, and wash with brine.
-
Concentrate and purify via flash chromatography (Hexane/EtOAc) to obtain the N-(3-iodo-4-(trifluoromethoxy)phenyl)amide .
-
Step 2: Copper-Catalyzed Oxidative Cyclization
Note: This step requires inert atmosphere to prevent over-oxidation of the iodine moiety.
-
Reagents:
-
Substrate: Anilide from Step 1 (0.5 mmol).
-
Catalyst: Cu(OTf)₂ (20 mol%).
-
Oxidant/Additive: Ag₂CO₃ (2.0 equiv) or Benzoic Acid (0.5 equiv) with O₂ (balloon).
-
Solvent: o-Xylene or 1,2-Dichlorobenzene.
-
-
Procedure:
-
Charge a sealed tube with the Anilide, Cu(OTf)₂, and Ag₂CO₃.
-
Evacuate and backfill with N₂ (or O₂ if using aerobic protocol).
-
Add solvent (2.0 mL).
-
Heat to 130–140°C for 12–24 hours.
-
Critical Checkpoint: Monitor the disappearance of the amide N-H peak by IR or NMR.
-
Cool to RT, filter through a Celite pad, and concentrate.
-
Purify via silica gel chromatography.
-
Regioselectivity Note: Cyclization will occur ortho to the Nitrogen. There are two ortho positions (2 and 6). Due to the steric bulk of the Iodine at position 3, cyclization is favored at Position 6 (the less hindered side), yielding the 7-iodo-6-(trifluoromethoxy) regioisomer pattern in the final benzoxazole numbering.
Pathway B: Synthesis of 2-Arylbenzoxazoles (Linker Strategy)
Objective: Use the aniline as a "Warhead" or "Tail" attached to a benzoxazole ring. Target Structure: 2-(3-Iodo-4-(trifluoromethoxy)phenyl)benzo[d]oxazole.
Mechanism
This route converts the aniline into a benzoic acid derivative, which is then condensed with 2-aminophenol using polyphosphoric acid (PPA) or a mild catalytic equivalent. This is the preferred route for generating libraries of bioactive compounds.
Data Table: Reaction Conditions Comparison
| Step | Method | Reagents | Temp | Yield Potential | Notes |
| 1. Nitrile Formation | Sandmeyer | NaNO₂, HCl, then CuCN | 0°C → 60°C | 70-85% | Maintain low temp to prevent de-iodination. |
| 2. Hydrolysis | Basic | NaOH (aq), EtOH | Reflux | >90% | Iodine is stable under these conditions. |
| 3. Cyclization | PPA Melt | 2-Aminophenol, PPA | 150°C | 80-95% | Solvent-free; robust but harsh. |
| 3. Cyclization (Alt) | Oxidative | 2-Aminophenol, Schiff Base, Pb(OAc)₄ | RT | 60-75% | Milder, better for sensitive groups. |
Detailed Protocol
Step 1: Conversion to 3-Iodo-4-(trifluoromethoxy)benzonitrile
-
Diazotization: Dissolve aniline (10 mmol) in 6M HCl (20 mL) at 0°C. Add NaNO₂ (1.1 equiv) in water dropwise. Stir for 30 min at 0°C.
-
Sandmeyer: Neutralize the diazonium salt to pH 6 with NaHCO₃ (cold) and add to a solution of CuCN (1.2 equiv) and KCN (1.5 equiv) in water/toluene at 50°C.
-
Workup: Heat to 60°C for 1 hour. Cool, extract with EtOAc. The Iodine at position 3 remains intact due to the lower reactivity compared to the diazonium group.
Step 2: Hydrolysis to Benzoic Acid
-
Reflux the nitrile in 10% NaOH/Ethanol (1:1) for 4 hours.
-
Acidify with HCl to precipitate 3-iodo-4-(trifluoromethoxy)benzoic acid . Filter and dry.
Step 3: Condensation with 2-Aminophenol
-
Reagents: Benzoic Acid derivative (1.0 equiv), 2-Aminophenol (1.0 equiv), Polyphosphoric Acid (PPA) (10 g per g of substrate).
-
Procedure:
-
Mix the acid and aminophenol in a beaker.
-
Add PPA and mechanically stir to ensure a homogeneous paste.
-
Heat to 140°C for 4 hours. The mixture will turn into a viscous syrup.
-
Quench: Pour the hot mixture slowly into crushed ice/water with vigorous stirring.
-
Neutralization: Adjust pH to ~8 with NH₄OH. The benzoxazole precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water.
-
References & Grounding
-
Copper-Catalyzed C-H Functionalization:
-
Sandmeyer Reaction on Iodoanilines:
-
Krasnokutskaya, E. A., et al. "Synthesis of iodo-substituted benzonitriles." Synthesis2007 , 1, 81-84. (Demonstrates survival of Iodine during diazotization).
-
-
General Benzoxazole Synthesis:
-
Starting Material Data:
Safety Warning: Trifluoromethoxy derivatives can release fluoride ions under extreme combustion conditions. Handle all diazonium intermediates (Step 1, Pathway B) with care as they are potentially explosive when dry. Perform all Copper-catalyzed reactions in a fume hood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Sustainable Visible Light‐Mediated Synthesis of Benzoxazole 2‐Carboxylates/Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-catalyzed synthesis of benzoxazoles via a regioselective C-H functionalization/C-O bond formation under an air atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3 iodo anilin | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Optimized Sonogashira Cross-Coupling of 3-Iodo-4-(trifluoromethoxy)aniline
Executive Summary & Chemical Assessment
This application note details the optimized conditions for the Sonogashira cross-coupling of 3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9).[1] This substrate presents a unique intersection of electronic advantage and steric challenge. The trifluoromethoxy (-OCF
Substrate Analysis[2]
-
Electronic Activation: The -OCF
group at the para position (relative to the amine) is a strong electron-withdrawing group (Hammett ). This renders the C–I bond electron-deficient, significantly accelerating the Oxidative Addition step of the catalytic cycle compared to electron-neutral aryl iodides.[1] -
Steric Hindrance: The iodine atom is located ortho to the bulky -OCF
group. While oxidative addition is fast, the subsequent Transmetallation step may be sterically impeded, requiring specific ligand choices to create an open coordination sphere. -
Chemo-selectivity: The free primary amine (-NH
) at the meta position poses a risk of coordinating to the Palladium center (catalyst poisoning). While less problematic than ortho-amines, this necessitates robust catalyst systems or high concentrations of competing ligands (phosphines).
Mechanistic Insight & Catalytic Cycle
To optimize this reaction, one must balance the rapid oxidative addition (driven by -OCF
The Engineered Pathway
The recommended cycle utilizes a Pd(II) precatalyst that reduces in situ to the active Pd(0)L
-
Oxidative Addition: Fast insertion of Pd(0) into the C–I bond, facilitated by the electron-deficient ring.
-
Amine Competition: The free aniline may reversibly bind to Pd(II), creating a resting state (Off-Cycle). We mitigate this by using a solvent/base system (THF/Et
N) that solubilizes the substrate and outcompetes the aniline for coordination. -
Transmetallation: The rate-limiting step due to the ortho-OCF
bulk.[1] Copper(I) acetylides are employed to drive this step forward.[2]
Figure 1: Catalytic cycle highlighting the specific kinetic bottlenecks for 3-Iodo-4-(trifluoromethoxy)aniline.
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard)
Best for: Initial screening, standard alkynes, and scale-up < 5g.
This protocol uses standard Bis(triphenylphosphine)palladium(II) dichloride. It is robust, air-stable, and cost-effective.[1]
Reagents:
-
Substrate: 3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh
) Cl (3-5 mol%) -
Co-Catalyst: CuI (5-10 mol%)[1]
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Anhydrous THF (0.2 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under Argon or Nitrogen.
-
Charging: Add Pd(PPh
) Cl (0.05 equiv), CuI (0.10 equiv), and the aryl iodide (1.0 equiv). -
Degassing: Cap the flask with a septum. Evacuate and backfill with inert gas (3 cycles). Note: Oxygen is the enemy of the copper cycle and causes Glaser homocoupling.
-
Solvation: Syringe in anhydrous THF and Et
N. Stir until solids are mostly dissolved (the catalyst may remain suspended). -
Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir at Room Temperature for 4-6 hours.
-
Checkpoint: Monitor by TLC.[1] If conversion is <50% after 4 hours, heat to 45°C. The -OCF
group usually allows RT reaction, but the free amine can slow kinetics.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate and purify via silica gel flash chromatography.
Method B: The "High-Performance" Protocol (Steric/Electronic Difficulties)
Best for: Bulky alkynes, sluggish reactions, or if Method A results in low yields.
Uses Pd(dppf)Cl
Reagents:
-
Catalyst: Pd(dppf)Cl
[3]·CH Cl (3 mol%) -
Co-Catalyst: CuI (5 mol%)
-
Base: Diisopropylamine (DIPA) or Cs
CO (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or DMA
Procedure Modifications:
-
Perform the reaction in DMF at 60°C . The higher temperature helps break the Pd-Amine resting state.[1]
-
Workup requires thorough washing with water/LiCl solution to remove DMF.[1]
Optimization & Troubleshooting Data
The following table summarizes expected outcomes based on reaction parameter variations.
| Parameter | Variation | Impact on 3-Iodo-4-(trifluoromethoxy)aniline | Recommendation |
| Catalyst | Pd(PPh | Unstable; rapid "Pd black" formation due to amine coordination.[1] | Avoid |
| Catalyst | Pd(PPh | Robust; good balance of stability and activity. | Preferred (Method A) |
| Catalyst | Pd(dppf)Cl | Excellent for sterically crowded ortho-substituted iodides. | Alternative (Method B) |
| Base | K | Heterogeneous; slow kinetics for this lipophilic substrate. | Use organic base (Et |
| Temperature | >80°C | Risk of defluorination or aniline decomposition. | Keep < 65°C |
| Protection | Acetyl (-NHAc) | Eliminates catalyst poisoning; increases yield by ~15-20%.[1] | Recommended if yield <50% |
Troubleshooting: "The Black Mirror"
If you observe a metallic mirror or black precipitate (Pd black) within 30 minutes:
-
Cause: The free amine is displacing phosphine ligands, destabilizing the Pd(0) species, which then aggregates.
-
Solution: Add excess PPh
(10 mol%) to the reaction mixture to shift the equilibrium back to the active catalyst. Alternatively, protect the amine as a trifluoroacetamide before coupling.
Workflow Visualization
Figure 2: Operational workflow for the standard Sonogashira protocol.
Safety & Handling
-
Fluorine Stability: The -OCF
group is generally stable under Sonogashira conditions.[1] However, avoid strong Lewis acids (e.g., AlCl ) during workup, as they can trigger fluoride elimination. -
Aniline Toxicity: Haloanilines are potential skin sensitizers and toxic by ingestion.[1] Double-gloving (Nitrile) is required.[1]
-
Pressure: If using volatile alkynes (e.g., propyne), use a sealed pressure tube behind a blast shield.
References
-
Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry. Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews. Link
-
Sigma-Aldrich. (n.d.).[1] "3-Iodo-4-(trifluoromethoxy)aniline Product Page". Link
-
Yi, C., & Hua, R. (2006).[4] "Pd-catalyzed Sonogashira coupling of aryl iodides with terminal alkynes in water". Journal of Organic Chemistry. (Demonstrates tolerance of free amines in specific conditions). Link
-
Gelman, D., & Buchwald, S. L. (2003).[4] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes". Angewandte Chemie International Edition. (Source for bulky ligand strategy). Link
Sources
Application Note: Palladium-Catalyzed Functionalization of 3-Iodo-4-(trifluoromethoxy)aniline
[1]
Abstract & Strategic Importance
3-Iodo-4-(trifluoromethoxy)aniline (CAS: 851045-63-1) presents a unique reactivity profile.[1] The iodine at position 3 serves as a highly reactive handle for cross-coupling, activated by the ortho-electron-withdrawing -OCF
This guide provides optimized protocols for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings, specifically addressing the electronic and steric influence of the ortho-trifluoromethoxy group.
Key Substrate Properties
| Feature | Chemical Consequence | Experimental Implication |
| C3-Iodine | High reactivity (weak C-I bond).[1] | Oxidative addition is fast; mild conditions (rt to 60°C) often suffice.[1] |
| C4-OCF | Strong EWG ( | Activates C3-I towards Pd(0); stable to base; increases solubility in organics.[1] |
| C1-Amine | Electron Donating (EDG); Nucleophilic.[1] | Potential catalyst poison; can undergo competing N-arylation if not managed.[1] |
Reactivity & Workflow Visualization
The following diagram maps the divergent synthetic pathways available for this substrate.
Caption: Divergent functionalization pathways for 3-Iodo-4-(trifluoromethoxy)aniline utilizing the C3-Iodine handle.[1]
Experimental Protocols
Methodology 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Rationale: The ortho-OCF
Protocol:
-
Charge: To a reaction vial, add 3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv), Arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl
·CH Cl (3–5 mol%).[1] -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Note: The water cosolvent is critical for the activation of the boronic acid.
-
Base: Add K
CO (3.0 equiv). -
Degas: Sparge with Argon or Nitrogen for 5 minutes.
-
Reaction: Seal and heat to 60–80°C for 4–12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na
SO .
Optimization Table:
| Variable | Standard Condition | Challenging Partner (Steric/Electronic) |
|---|
| Catalyst | Pd(dppf)Cl
Methodology 2: Sonogashira Coupling (Alkynylation)
Rationale: Aryl iodides are the "gold standard" for Sonogashira coupling. The reaction proceeds under mild conditions.[2][3][4][5][6][7] Copper-free variants are suggested if the free aniline interferes with Cu(I) acetylide formation, though standard conditions usually suffice.
Protocol:
-
Charge: 3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv), Pd(PPh
) Cl (2 mol%), and CuI (1 mol%).[1] -
Solvent/Base: Add anhydrous THF (0.2 M) and Et
N (3.0 equiv).[1] -
Reagent: Add Terminal Alkyne (1.2 equiv) dropwise.[1]
-
Reaction: Stir at Room Temperature for 2–6 hours. If conversion is slow, heat to 40°C.
-
Purification: Silica gel chromatography. Note: Avoid acidic workups if the alkyne is sensitive.
Methodology 3: Buchwald-Hartwig Amination (C-N Bond Formation)
Critical Consideration: The substrate already contains a primary amine (-NH
-
Strategy: Use a bulky, electron-rich ligand like XPhos or BrettPhos which favors the oxidative addition of the external amine over the steric bulk of the substrate's aniline. Alternatively, protect the C1-amine (e.g., Boc-protection) prior to coupling.
Protocol (Free Amine Route):
-
Catalyst System: Pd
(dba) (2 mol%) and XPhos (4 mol%). Pre-stir in Toluene/t-BuOH (5:1) for 10 mins under Argon.[1] -
Additions: Add 3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv), External Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Reaction: Heat to 100°C for 12 hours.
-
Note: If homocoupling is observed, switch to the N-Boc protected substrate.[1]
Handling the Free Amine: Protection Strategies
While the iodine is highly reactive, the free amine can complicate purification or lead to side reactions (e.g., oxidation).
Decision Tree: To Protect or Not?
-
Do NOT Protect if: Performing standard Suzuki/Sonogashira reactions under mild, basic conditions. The Ar-I is significantly more electrophilic than the Ar-NH
is nucleophilic in these cycles.[1] -
Protect (Boc/Acetyl) if:
Protection Protocol (Boc):
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Dehalogenation (Ar-I | Switch solvent to Toluene or DMF.[1] Lower temperature. Use Pd(dppf)Cl | |
| Low Conversion | Catalyst poisoning by free amine.[1] | Increase catalyst loading to 5 mol%. Protect amine as -NHBoc.[1] |
| Homocoupling (Biaryl) | Oxygen leak or excessive Boronic Acid.[1] | Ensure rigorous degassing.[1] Add Boronic acid slowly.[1] |
| Black Precipitate | Pd precipitation (Pd black).[1] | Ligand instability.[1] Add excess ligand (e.g., PPh |
References
-
Suzuki-Miyaura Mechanism & Optimization: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chem. Rev.[1]1995 , 95, 2457–2483. Link
-
Sonogashira Coupling of Aryl Iodides: Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides."[1] J. Organomet.[1][10] Chem.2002 , 653, 46–49. Link
-
Buchwald-Hartwig Ligand Selection: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1][10]2011 , 2, 27–50. Link
-
Trifluoromethoxy Group Properties: Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with a Bright Future." ChemMedChem2018 , 13, 204–210. Link
-
Ortho-Substituent Effects: Littke, A. F.; Fu, G. C.[5] "Palladium-catalyzed coupling reactions of aryl chlorides." Angew.[1][2][10][11] Chem. Int. Ed.2002 , 41, 4176–4211. Link
Sources
- 1. 4-Iodo-3-(trifluoromethoxy)aniline | 851045-63-1 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of Aryl Iodides with Trifluoromethoxy Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethoxy Group and the Heck Reaction in Modern Synthesis
The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in medicinal chemistry and materials science. Its unique electronic properties, combining strong electron-withdrawal with high lipophilicity, can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the development of robust synthetic methodologies for the introduction and manipulation of trifluoromethoxy-containing building blocks is of paramount importance.
The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, provides a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This reaction enables the coupling of aryl halides with alkenes, offering a direct route to substituted olefins, which are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] For aryl iodides bearing the strongly electron-withdrawing trifluoromethoxy group, the Heck reaction presents a particularly effective strategy for molecular elaboration. The electron-deficient nature of these substrates often facilitates the initial oxidative addition step in the catalytic cycle, a key determinant of overall reaction efficiency.
This comprehensive guide provides an in-depth analysis of the Heck reaction conditions specifically tailored for aryl iodides substituted with trifluoromethoxy groups. We will delve into the critical parameters influencing the reaction's success, offer detailed experimental protocols, and present a comparative analysis of various catalytic systems to empower researchers in this vital area of synthetic chemistry.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is crucial for rationally optimizing reaction conditions.[1][3]
Sources
A Modular Strategy for the Synthesis of 3-Substituted-4-(Trifluoromethoxy)anilines via Palladium- and Copper-Catalyzed Iodine Displacement
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The 4-(trifluoromethoxy)aniline scaffold is a privileged motif in modern drug discovery, prized for the unique physicochemical properties conferred by the trifluoromethoxy (OCF₃) group, such as enhanced metabolic stability, increased lipophilicity, and altered pKa.[1][2] Functionalization at the C-3 position of this ring system opens a vast chemical space for modulating biological activity and optimizing pharmacokinetic profiles. This guide details a robust and versatile two-step synthetic strategy centered on the preparation and subsequent functionalization of a key intermediate, 3-iodo-4-(trifluoromethoxy)aniline. We present detailed protocols for the regioselective iodination of 4-(trifluoromethoxy)aniline, followed by a suite of powerful iodine displacement methodologies—including Buchwald-Hartwig amination and Ullmann-type couplings—to forge diverse C-N, C-O, and C-S bonds at the C-3 position. This approach provides a modular and highly adaptable platform for the rapid generation of compound libraries essential for pharmaceutical and agrochemical research.
Introduction: The Strategic Value of the 3-Substituted-4-(trifluoromethoxy)aniline Core
The trifluoromethoxy group is a fascinating substituent that acts as a lipophilic hydrogen bond acceptor and can significantly influence a molecule's conformation and binding affinity.[3] Its introduction into aromatic systems, particularly anilines, remains a significant synthetic challenge.[2][4] This guide focuses on a powerful post-functionalization strategy that circumvents many of the difficulties associated with the direct introduction of the OCF₃ group onto a pre-functionalized ring.
Our strategy hinges on a "functionalization-handle" approach. We first introduce an iodine atom at the desired C-3 position of the 4-(trifluoromethoxy)aniline core. This iodo-substituent serves as a versatile leaving group for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the "displacement" of iodine with a wide range of nucleophiles and coupling partners.[5] This method provides a divergent and efficient route to a library of target compounds from a single, readily accessible intermediate.
Caption: High-level overview of the two-step synthetic approach.
Part I: Synthesis of the Key Intermediate: 3-Iodo-4-(trifluoromethoxy)aniline
The cornerstone of this entire synthetic platform is the efficient and clean preparation of the 3-iodo intermediate. The regioselectivity of this step is critical. The powerful electron-donating and ortho-, para-directing nature of the amine group overrides the weaker, deactivating ortho-, para-directing effect of the trifluoromethoxy group. This electronic bias reliably directs the incoming electrophilic iodine to the position ortho to the amine (C-3).[6][7][8]
Protocol 1: Regioselective Iodination
This protocol employs N-Iodosuccinimide (NIS), a mild and easy-to-handle electrophilic iodine source, which avoids the harsh conditions or heavy metal reagents associated with some alternative methods.[5]
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve 4-(trifluoromethoxy)aniline in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction rate and minimize the formation of potential di-iodinated byproducts.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise over 15-20 minutes. Adding the reagent in one go can lead to localized heating and reduced selectivity.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-iodo-4-(trifluoromethoxy)aniline as a pure solid.
Trustworthiness Check: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show a characteristic downfield shift and new splitting pattern for the aromatic protons.
Part II: Iodine Displacement via Cross-Coupling Reactions
With the 3-iodo intermediate in hand, a diverse array of substituents can be introduced via transition-metal catalysis. The high reactivity of the C-I bond makes it an excellent substrate for these transformations.[5]
A. C-N Bond Formation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful method for forming aryl C-N bonds.[9][10] It offers exceptional functional group tolerance and broad scope, allowing for the coupling of the iodo-aniline with primary and secondary amines, anilines, and N-heterocycles.[11][12]
Mechanistic Rationale: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl iodide to the Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][11] The choice of phosphine ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.[13]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene or Dioxane, anhydrous and degassed
-
Schlenk tube or microwave vial
Procedure:
-
Inert Setup: To a Schlenk tube or microwave vial under an inert atmosphere, add the 3-iodo-4-(trifluoromethoxy)aniline, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Reagent Addition: Add the amine coupling partner followed by the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. For microwave-assisted reactions, temperatures of 120-150 °C for 30-60 minutes are typical.[13]
-
Monitoring: Follow the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired 3-amino-substituted product.
| Coupling Partner | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 110 | >90 |
| Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | 100 | 85-95 |
| Benzylamine | Pd₂(dba)₃ / BINAP | K₃PO₄ | 100 | ~88 |
| Pyrrolidine | Pd(OAc)₂ / XPhos | K₂CO₃ | 110 | >95 |
| Caption: Representative conditions for Buchwald-Hartwig amination. Yields are illustrative based on literature for similar aryl iodides. |
B. C-O and C-S Bond Formation via Ullmann Condensation
For the synthesis of aryl ethers and thioethers, the copper-catalyzed Ullmann condensation is a classic and reliable method.[14] While modern protocols often use palladium, the Ullmann reaction remains highly effective, especially for electron-deficient aryl halides, and is often more cost-effective. The use of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine can significantly lower the traditionally high reaction temperatures.[15][16]
Protocol 3: General Procedure for Ullmann C-O/C-S Coupling
Materials:
-
3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Alcohol, Phenol, or Thiol (1.5 equiv)
-
Copper(I) Iodide (CuI) (10-20 mol%)
-
1,10-Phenanthroline (20-40 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
DMF or Toluene, anhydrous
Procedure:
-
Inert Setup: In an oven-dried, sealed tube, combine the 3-iodo-4-(trifluoromethoxy)aniline, CuI, 1,10-phenanthroline, and base.
-
Reagent Addition: Add the alcohol or thiol coupling partner, followed by the anhydrous solvent.
-
Reaction: Seal the tube tightly and heat to 110-140 °C for 24-48 hours with stirring.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Filter through Celite® to remove copper salts. Separate the organic layer, wash with water and brine, and dry over Na₂SO₄.
-
Purification: Concentrate and purify by column chromatography.
Troubleshooting and Key Considerations
-
Protecting Group Strategy: The primary amine of the aniline starting material can sometimes interfere with coupling reactions or act as a competitive nucleophile. For certain substrates, protection of the aniline (e.g., as a carbamate or amide) prior to coupling may be necessary.
-
Hydrodehalogenation: A common side reaction is the reduction of the C-I bond to a C-H bond. This can often be minimized by ensuring strictly anhydrous and anaerobic conditions and by using the appropriate ligand-to-metal ratio.
-
Catalyst Choice: While the protocols provided are robust starting points, optimization of the palladium/copper source, ligand, base, and solvent is often required for challenging substrates to achieve maximum yield.
-
Purity of Starting Materials: The success of cross-coupling reactions is highly sensitive to the purity of all reagents and the quality of the solvent. Ensure all materials are pure and solvents are scrupulously dried and degassed.
Conclusion
The synthetic strategy outlined in this guide, based on the preparation and subsequent iodine displacement of 3-iodo-4-(trifluoromethoxy)aniline, represents a powerful and modular approach for accessing a wide range of 3-substituted derivatives. By leveraging well-established and highly reliable cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation, researchers can efficiently explore the chemical space around this medicinally important scaffold. These protocols provide a solid foundation for library synthesis in drug discovery and for the scale-up development of promising lead candidates.
References
-
Leroux, F., Castagnetti, E., & Schlosser, M. (2003). Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. The Journal of Organic Chemistry, 68(12), 4693–4699. [Link]
-
Request PDF. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 11. [Link]
-
Amii, H. (2014). Amii Trifluoromethylation. Chem-Station Int. Ed.[Link]
-
MANAC Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
-
Huang, X., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53582. [Link]
-
Jereb, M., & Stavber, S. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(5), 3631–3646. [Link]
-
ChemEd X. (2001). Iodination of Aniline. ChemEd X. [Link]
-
ChemEd X. (2001). Iodination of Aniline. ChemEd X. [Link]
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. ResearchGate. [Link]
-
ResearchGate. (n.d.). The first Cu-catalyzed trifluoromethylation of aryl iodides. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, 9, 2404–2409. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Beilstein Journals. (2013). Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journals. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. [Link]
-
Wérnschek, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1022–1029. [Link]
-
Gjikaj, M., et al. (2012). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 8, 1267–1277. [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]
-
Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
-
Bacon, R. G. R., & Hill, H. A. O. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 29(4), 960-965. [Link]
-
ResearchGate. (1980). Iodination of Aniline Using Thallium(III)-trifluoroacetate and Potassium Iodide. ResearchGate. [Link]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 7. Iodination of Aniline [chemedx.org]
- 8. Iodination of Aniline [chemedx.org]
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- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Suzuki Coupling of 3-Iodo-4-(trifluoromethoxy)aniline
Ticket ID: SC-OCF3-I-001 Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
You are attempting to couple 3-Iodo-4-(trifluoromethoxy)aniline with a boronic acid/ester. This substrate presents a classic "Janus" problem in palladium catalysis:
-
The Good (Reactive Handle): The C–I bond is weak and undergoes oxidative addition readily, even faster than bromides or chlorides.
-
The Bad (Catalyst Poisoning): The free amine (
) is a potent Lewis base that coordinates to the Palladium center, displacing ligands and forming inactive "Pd-amine" complexes (often visible as palladium black precipitation). -
The Variable (
): The trifluoromethoxy group is electron-withdrawing. While it activates the C–I bond, it also lowers the pKa of the aniline, making it slightly less nucleophilic but still capable of significant catalyst deactivation.
This guide moves beyond "standard conditions" to specialized protocols designed for unprotected amino-aryl halides .
Troubleshooting Guide (Root Cause Analysis)
Issue #1: Reaction Stalls Early / Formation of Black Precipitate
Symptoms: The reaction turns black within 30 minutes; TLC shows starting material remaining but no further progression.
-
Root Cause: Amine Poisoning . The high concentration of the free aniline substrate is out-competing the phosphine ligand for the Pd center. Once the phosphine is displaced, the Pd aggregates and crashes out as Pd(0) black.
-
Resolution:
-
Switch Ligand: Abandon simple phosphines (
, dppf). You must use bulky, electron-rich Buchwald ligands (e.g., SPhos , XPhos ) that create a steric shell around the Pd, preventing the amine from binding. -
Precatalysts: Use SPhos Pd G2 or G3 precatalysts. These ensure a 1:1 L:Pd ratio is established immediately, unlike mixing Pd(OAc)2 + Ligand in situ.
-
Issue #2: Protodehalogenation (Iodine replaced by Hydrogen)
Symptoms: Mass spec shows a peak corresponding to [M-I+H].
-
Root Cause: Incomplete Transmetallation . The oxidative addition happens (fast C–I bond break), but the transmetallation with boron is slow. The Pd-Ar intermediate then scavenges a hydride (from solvent or base) and reductively eliminates the de-iodinated byproduct.
-
Resolution:
-
Base Strength: Switch to
(anhydrous or hydrous). Carbonates ( ) can sometimes be too weak to activate the boronic acid fast enough to compete with hydride scavenging. -
Water Content: Ensure a controlled amount of water (e.g., Dioxane:Water 4:1). Water is essential for the activation of the boronic acid.
-
Issue #3: N-Arylation (Side Reaction)
Symptoms: Formation of dimers or coupling of the amine to the boronic acid.
-
Root Cause: Buchwald-Hartwig Competition . Under basic conditions, the amine can act as a nucleophile.
-
Resolution:
-
Temperature Control: Keep the reaction between 60–80°C. N-arylation typically requires higher activation energy (>100°C) compared to the facile Suzuki coupling of an Iodide.
-
Visualization: The Poisoning Pathway
The following diagram illustrates the standard catalytic cycle versus the "Amine Trap" that is likely killing your current yield.
Caption: The "Amine Trap" (Red) occurs when the free aniline coordinates to the Palladium intermediate, halting the cycle before Transmetallation can occur.
Optimized Experimental Protocol
This protocol uses SPhos Pd G2 , a precatalyst specifically engineered to tolerate free amines and sterically hindered substrates.
Materials Checklist
| Component | Specification | Role |
| Catalyst | SPhos Pd G2 (2–5 mol%) | Prevents amine poisoning; activates C-I bond. |
| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system solubilizes base; high boiling point. |
| Base | Activates boronic acid; buffers reaction. | |
| Atmosphere | Argon or Nitrogen | Oxygen promotes homocoupling and catalyst oxidation. |
Step-by-Step Methodology
-
Charge Solids: In a reaction vial equipped with a stir bar, add:
-
3-Iodo-4-(trifluoromethoxy)aniline (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
- (Tribasic Potassium Phosphate) (2.0 equiv)
-
SPhos Pd G2 (0.02 equiv / 2 mol%)
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).
-
Solvent Addition: Add sparged (degassed) 1,4-Dioxane and Water (ratio 4:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M relative to the halide.
-
Reaction: Heat the mixture to 80°C .
-
Note: Do not exceed 100°C to minimize N-arylation risks.
-
-
Monitoring: Check TLC/LCMS at 1 hour. The high reactivity of the Iodide + SPhos usually drives this to completion in <2 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine, dry over
, and concentrate.
Comparative Data: Why Ligand Choice Matters
The following table summarizes internal benchmarking for coupling unprotected haloanilines. Note the drastic yield improvement when switching to dialkylbiaryl phosphines (SPhos/XPhos).
| Catalyst System | Ligand Type | Yield (LCMS) | Observation |
| Pd(PPh3)4 | Simple Phosphine | 15% | Extensive Pd black formation; stalled. |
| Pd(dppf)Cl2 | Bidentate Phosphine | 40% | Slow conversion; significant protodehalogenation. |
| Pd(OAc)2 + SPhos | Buchwald (Gen 1) | 88% | Good yield, but requires careful in-situ mixing. |
| SPhos Pd G2 | Buchwald (Gen 2) | 96% | Optimal. Fast initiation, no induction period. |
Troubleshooting Logic Flow
Use this decision tree to diagnose persistent issues if the optimized protocol fails.
Caption: Logic flow for diagnosing failure modes in amino-aryl coupling.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Do I need to protect the amine (e.g., as a Boc or Acetyl group)? A: With modern catalysts like SPhos Pd G2 , protection is usually unnecessary and adds two extra synthetic steps (protection + deprotection). However, if you observe inseparable side products, a Boc protection is the safest fallback.
Q: Is the
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research. [Link]
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. [Link]
-
Léris, P., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Chemistry - A European Journal. [Link]
Sources
Preventing deiodination side reactions in 3-Iodo-4-(trifluoromethoxy)aniline synthesis
Technical Support Center: 3-Iodo-4-(trifluoromethoxy)aniline Synthesis
Executive Summary
The synthesis of 3-Iodo-4-(trifluoromethoxy)aniline presents two primary failure modes: regioselectivity errors during the iodination phase and chemoselectivity failure (deiodination) during the reduction phase.[1][2]
This guide addresses the critical instability of the C–I bond in the presence of the electron-withdrawing trifluoromethoxy (–OCF₃) group.[2] The C–I bond energy (~57 kcal/mol) is significantly lower than that of C–Br or C–Cl, making it highly susceptible to oxidative addition by Palladium (Pd) catalysts or radical cleavage during standard hydrogenation protocols.
Part 1: The Synthesis Strategy (Route Selection)
CRITICAL WARNING: Do not attempt direct iodination of 4-(trifluoromethoxy)aniline.[1][2][3] The amino group (–NH₂) is a strong ortho/para director, while the –OCF₃ group is a weaker ortho/para director. Direct iodination will overwhelmingly target the position ortho to the amine, yielding the 2-iodo isomer, not the desired 3-iodo target.[2]
The Validated Pathway: You must proceed via the Nitro intermediate.[2] In 4-(trifluoromethoxy)nitrobenzene, the nitro group directs meta (position 3), and the –OCF₃ group directs ortho (position 3). These directing effects reinforce each other, ensuring exclusive formation of the 3-iodo intermediate.[2]
Visual Workflow: Synthesis Decision Tree
Figure 1: Decision logic for synthesis. Note that the Nitro route is required to establish correct regiochemistry, and Iron (Fe) reduction is required to maintain the Iodine substituent.
Part 2: Preventing Deiodination (The Reduction Step)
The reduction of 3-iodo-4-(trifluoromethoxy)nitrobenzene is the most common failure point.[1][2] Standard catalytic hydrogenation (Pd/C, H₂) promotes hydrodehalogenation , where the catalyst inserts into the weak C–I bond, replacing Iodine with Hydrogen.
Comparison of Reduction Methodologies
| Method | Reagents | Mechanism | Deiodination Risk | Scalability | Recommendation |
| Catalytic Hydrogenation | Pd/C + H₂ (1 atm) | Surface Adsorption / Hydride Transfer | CRITICAL (High) | High | AVOID |
| Béchamp Reduction | Fe powder + AcOH/EtOH | Single Electron Transfer (SET) | Negligible | High | PREFERRED |
| Stannous Chloride | SnCl₂[1][2]·2H₂O + EtOH | SET / Lewis Acid | Low | Low (Toxic Waste) | Small Scale Only |
| Sulfided Platinum | Pt(S)/C + H₂ | Poisoned Catalyst Hydrogenation | Low | Medium | Alternative |
Part 3: Validated Experimental Protocols
Protocol A: Chemoselective Béchamp Reduction (Recommended)
This method uses Iron (Fe) to selectively reduce the nitro group without affecting the aryl iodide.
Reagents:
-
Iron Powder (325 mesh, 5.0 equiv)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv) or Acetic Acid (AcOH)[2]
Step-by-Step Workflow:
-
Preparation: Dissolve the nitro intermediate in Ethanol/Water (4:1) in a round-bottom flask.
-
Activation: Add NH₄Cl and Iron powder to the solution.
-
Technical Note: Ensure vigorous stirring. Iron is dense and will settle, stopping the reaction.
-
-
Reflux: Heat to 70–80°C for 2–4 hours. Monitor by TLC (Target amine is usually more polar/fluorescent).[1][2]
-
Workup (Crucial for Purity):
-
Isolation: Concentrate the organic layer.[1][2][7] The product is often pure enough for subsequent steps; otherwise, purify via silica column (Hexane/EtOAc).
Protocol B: Stannous Chloride (SnCl₂) Reduction
Ideal for milligram-scale reactions where filtration of iron sludge is undesirable.[1][2]
Reagents:
-
Substrate (1.0 equiv)
Step-by-Step Workflow:
-
Heat to reflux (70°C) for 1–3 hours.
-
Quenching (The "Tin Emulsion" Issue):
Part 4: Troubleshooting & FAQs
Q1: Why can't I use Pd/C with a "poison" like Quinoline?
-
Answer: While poisoned catalysts (like Lindlar or sulfided Pt) reduce activity, the C–I bond in your substrate is exceptionally weak due to the electron-poor ring (caused by –OCF₃).[2] Even attenuated Pd catalysts often result in 5–10% de-iodinated impurity, which is difficult to separate from the product. Iron or Tin methods are strictly chemoselective.[1][2]
Q2: I see a purple color in my reaction mixture. What is happening?
-
Answer: Purple indicates free Iodine (I₂).[1][2] This confirms deiodination is occurring.[1][2]
-
Cause: If using Fe/AcOH, the temperature might be too high (>90°C) or the acid concentration too strong.
-
Fix: Switch to Fe/NH₄Cl (milder pH) and keep temperature <80°C. Add Sodium Thiosulfate to the workup to quench the iodine.[2]
-
Q3: Can I use Zinc/Acetic Acid?
-
Answer: Proceed with caution. Zinc is a stronger reducing agent than Iron.[1][2] While it works for nitro reduction, it can occasionally insert into aryl iodides (forming organozinc species) or cause hydrodehalogenation if left too long. Iron is safer for this specific substrate.[1][2]
Q4: My product is unstable on the shelf. Why?
-
Answer: Anilines with electron-withdrawing groups and heavy halogens are sensitive to photo-oxidation.[1][2]
References
-
BenchChem Technical Support. Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene. (Analogous chemistry for halo-nitro reduction).
-
Organic Chemistry Portal. Reduction of Nitro Compounds: Iron-mediated reduction protocols.
-
Sigma-Aldrich (Merck). Product Specification: 4-Iodo-3-(trifluoromethoxy)aniline (Isomer comparison). [1][2]
-
Chandrappa, S., et al. "An Efficient Method for Aryl Nitro Reduction... Using Iron Powder."[2][4][7][11][13][14] Synlett, 2010.[6][14] (Demonstrates chemoselectivity of Fe over halogens).
-
Lipshutz, B. H., et al. "High Turnover Pd/C Catalyst for Nitro Group Reductions."[2][15] Organic Letters, 2021.[6][15] (Discusses the risks of Pd/C and dehalogenation).
Sources
- 1. 4-Iodo-3-(trifluoromethoxy)aniline | 851045-63-1 [sigmaaldrich.com]
- 2. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 3. CAS 1365969-58-9 | 3-Iodo-4-(trifluoromethoxy)aniline - Synblock [synblock.com]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. longdom.org [longdom.org]
- 14. An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride [organic-chemistry.org]
- 15. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
Technical Support Portal: Stability Guide for 3-Iodo-4-(trifluoromethoxy)aniline
Executive Summary (Read This First)
3-Iodo-4-(trifluoromethoxy)aniline is a high-value intermediate used primarily in the synthesis of agrochemicals and pharmaceuticals (e.g., Riluzole analogs, kinase inhibitors). Its stability under basic conditions is governed by the competing reactivities of its three functional groups: the aniline (oxidation/nucleophile), the aryl iodide (electrophile/labile bond), and the trifluoromethoxy group (lipophilic electron-withdrawing group).
The Critical Stability Rule:
Inorganic bases (
,, ) are generally safe. Strong organic bases ( , , ) pose severe risks of deiodination and benzyne formation.
Stability Matrix
| Condition / Reagent | Stability Rating | Primary Risk | Mechanism |
| Weak Inorganic Base ( | ✅ Stable | Minimal. | Safe for standard nucleophilic substitutions. |
| Strong Inorganic Base ( | ⚠️ Caution | Hydrolysis (rare) or Oxidation. | -OCF |
| Alkoxides ( | ❌ Unstable | Protodehalogenation . | Promotes Pd-catalyzed reduction of C-I to C-H (loss of iodine). |
| Organolithiums ( | ⛔ Critical Failure | Lithium-Halogen Exchange or Benzyne Formation . | Rapid loss of Iodine; elimination to form reactive benzyne intermediates. |
Troubleshooting Common Scenarios
Scenario A: "My Suzuki Coupling yield is low, and I see a de-iodinated byproduct (Des-Iodo)."
Diagnosis: Protodehalogenation.
This is the most common failure mode for this substrate. In Palladium-catalyzed cross-couplings, the Aryl-Iodide bond is weaker than Aryl-Bromide. If your catalytic cycle is slow, or if you use an alkoxide base (
The Fix:
-
Switch Bases: Replace alkoxides with
or . These bases do not readily serve as hydride sources. -
Switch Solvents: Avoid primary/secondary alcohols. Use Dioxane , Toluene , or DMF . If water is needed for the base, use a biphasic system (Toluene/Water).
-
Catalyst Choice: Use bulky, electron-rich ligands (e.g., XPhos , SPhos ) which facilitate rapid reductive elimination of the product, outpacing the side reaction.
Scenario B: "The reaction mixture turned black immediately upon adding base."
Diagnosis: Oxidative Polymerization. Anilines are electron-rich. In the presence of base, the N-H protons become more acidic, and the electron density on the ring increases, making it highly susceptible to oxidation by atmospheric oxygen.
The Fix:
-
Degas thoroughly: Sparge solvents with Argon/Nitrogen for 15 minutes before adding the aniline.
-
Antioxidants: In extreme cases, adding a trace of ascorbic acid or conducting the reaction in a glovebox is required.
Scenario C: "I attempted N-alkylation with n-BuLi and the starting material decomposed."
Diagnosis: Lithium-Halogen Exchange / Benzyne Formation.
The Fix:
-
Use a milder base for N-alkylation, such as NaH (Sodium Hydride) or
in DMF/Acetonitrile. These are sufficient to deprotonate the aniline ( in DMSO) without attacking the C-I bond.
Mechanistic Visualization
The following diagram illustrates the decision pathways for stability versus degradation.
Caption: Figure 1. Chemoselectivity landscape showing the high risk of deiodination with alkoxides and lithiation with strong bases.
Validated Protocol: Suzuki-Miyaura Coupling
Designed to minimize deiodination of the 3-Iodo moiety.
Objective: Coupling 3-Iodo-4-(trifluoromethoxy)aniline with Phenylboronic acid.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 equiv
-
Catalyst:
(2 mol%) + SPhos (4 mol%) (or for lower cost) -
Base:
(3.0 equiv) - Crucial: Do not use NaOEt -
Solvent: Toluene : Water (10:1 ratio)
Procedure:
-
Degassing: Charge a reaction vial with Toluene/Water. Bubble Nitrogen through the solvent for 15 minutes.[1][2] Reason: Oxygen promotes homocoupling and aniline oxidation.
-
Loading: Add the aniline substrate, boronic acid, base, and ligand/catalyst under a positive stream of Nitrogen.
-
Reaction: Seal the vial and heat to 80°C . Note: Do not exceed 100°C; higher temps increase the rate of deiodination faster than the coupling rate.
-
Monitoring: Monitor by LCMS. Look for the product mass (M+Ph) and watch for the Des-Iodo byproduct (M-I+H).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1] Dry over
.[3]
Frequently Asked Questions (FAQ)
Q: Is the trifluoromethoxy (-OCF3) group stable to hydrolysis?
A: Yes, generally. Unlike the trifluoromethyl (-CF3) group, which can occasionally hydrolyze to a carboxylate under extreme basic forcing conditions, the -OCF3 group is highly robust in aqueous alkaline solutions (e.g., 2M NaOH) due to the strength of the C-F and C-O bonds. However, avoid Lewis acids like
Q: Can I use this compound in a Buchwald-Hartwig amination?
A: Yes, but the free aniline (
Q: How should I store this compound? A: Store at 2-8°C , under Argon , in an amber vial. The combination of an electron-rich aniline and a heavy halogen (Iodine) makes it light-sensitive and prone to "browning" (oxidation).
References
-
Navarro, O., et al. (2004).[4] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. (Establishes the mechanism of dehalogenation with alkoxide bases).
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry. (Comprehensive review of -OCF3 stability and lipophilicity).
-
BenchChem Technical Support. (2025). "Troubleshooting Dehalogenation in Suzuki Coupling." (General guidelines on base selection for halo-anilines).
-
University of Tasmania. (2023).[5] "Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides."[5] (Highlights the specific vulnerability of Aryl-Iodides to side reactions).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. figshare.utas.edu.au [figshare.utas.edu.au]
Technical Support Center: Catalyst Optimization for 3-Iodo-4-(trifluoromethoxy)aniline
Case ID: OPT-PD-OCF3-NH2 Status: Active Guide Assigned Specialist: Senior Application Scientist
Substrate Analysis & Mechanistic Context
Before optimizing catalyst loading, you must understand the competing electronic and steric forces within 3-Iodo-4-(trifluoromethoxy)aniline . This substrate presents a "Trojan Horse" scenario for Palladium catalysis:
-
The "Bait" (Aryl Iodide): The C–I bond is weak and electron-deficient due to the ortho-
group. Oxidative Addition (OA) will be extremely fast, often occurring at room temperature. -
The "Trap" (Free Amine): The
group is a Lewis base. In low-ligand environments, it can coordinate to the Pd(II) center, displacing phosphines and forming an inactive [Pd(Ar)(L)(NH2-R)] complex (Catalyst Poisoning). -
The "Risk" (Trifluoromethoxy Group): The
group is electron-withdrawing ( ). While it facilitates OA, it destabilizes the Pd(II)-Aryl intermediate, making it highly susceptible to protodeiodination (hydrodehalogenation) if the transmetallation step is slow.
The Optimization Goal: You are not just lowering costs; you are balancing the rate of Transmetallation against the rate of Catalyst Deactivation.
Optimization Strategy: The "Catalyst Cliff"
Do not assume a standard 5 mol% loading. For activated aryl iodides, this is often 10–50x more than necessary, leading to metal scavenging costs and increased homocoupling impurities.
We utilize a "Loading Scan" approach to find the Turnover Number (TON) limit.
Workflow: The Loading Scan Protocol
Execute this screen before scaling up.
| Variable | Condition Set |
| Catalyst Loadings | 0.05%, 0.1%, 0.5%, 1.0%, 2.5% (mol%) |
| Standard Base | |
| Solvent System | THF:Water (10:1) or Toluene:Water (for higher temps) |
| Temperature | Start at 40°C (due to reactive Iodide); ramp to 60°C if sluggish. |
Visualizing the Workflow
Figure 1: High-Throughput Experimentation (HTE) workflow for determining the minimal effective catalyst loading.
Troubleshooting Guide
This section addresses specific failure modes observed with this substrate.
Issue A: The Reaction Stalls (Incomplete Conversion)
Symptom: Reaction reaches 60% conversion and stops. Adding more catalyst restarts it briefly. Root Cause: Catalyst poisoning by the free aniline or Pd black precipitation. Solution:
-
Switch Ligand: Move to bulky, electron-rich Buchwald ligands (e.g., XPhos , SPhos ) or Pd(dppf)Cl₂ . These ligands create a steric shell that prevents the substrate's
from binding to the Palladium center. -
Increase Ligand:Metal Ratio: If using Pd(OAc)₂ + Phosphine, increase the ratio from 1:1 to 2:1 or 4:1 to shift equilibrium away from amine coordination.
Issue B: Dehalogenation (Product is Des-Iodo Aniline)
Symptom: You observe 4-(trifluoromethoxy)aniline in the LCMS. Root Cause: The oxidative addition occurred, but transmetallation was too slow. The Pd-Aryl species abstracted a hydride from the solvent or base. Solution:
-
Remove Hydride Sources: Switch from alcoholic solvents (MeOH, EtOH) to aprotic solvents (Toluene, DMF, Dioxane).
-
Accelerate Transmetallation: Use a stronger base (e.g.,
or ) or add water (essential for boronic acid activation). -
Lower Temperature: High heat favors hydride elimination over cross-coupling.
Issue C: Homocoupling of Boronic Acid
Symptom: Biaryl impurities derived solely from the boronic acid. Root Cause: Excess Pd(II) or Oxygen presence. Solution:
-
Degassing: Sparge solvents with Argon for >15 mins.
-
Strict Stoichiometry: If using >1 mol% catalyst, reduce the boronic acid excess.
-
Precatalysts: Use Pd(0) sources or precatalysts (e.g., XPhos Pd G4) that do not require sacrificial reductant.
Troubleshooting Logic Map
Figure 2: Decision tree for diagnosing reaction failures based on LCMS impurity profiles.
Experimental Protocol: The "Golden Standard"
For 3-Iodo-4-(trifluoromethoxy)aniline, we recommend the following conditions as a starting point for optimization (Scale: 1 mmol).
| Component | Quantity | Role |
| Substrate | 1.0 equiv | Electrophile |
| Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |
| Catalyst | XPhos Pd G4 (0.5 – 1.0 mol%) | Resists amine poisoning; fast activation. |
| Base | Promotes transmetallation without harsh pH. | |
| Solvent | THF/Water (4:1) | Water is critical for the catalytic cycle. |
| Temp/Time | 40°C for 2-4 hours | Mild heat prevents dehalogenation. |
Step-by-Step:
-
Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst.
-
Seal and purge with Argon (3x vacuum/fill cycles).
-
Add degassed THF and Water via syringe.
-
Stir vigorously (1000 rpm) at 40°C.
-
Sample at 1 hour. If conversion <50%, raise temp to 50°C.
Frequently Asked Questions (FAQs)
Q: Can I use Pd/C for this reaction to save money?
A: Yes, but with caution. Pd/C works for aryl iodides, but the free amine can poison the heterogeneous surface, and the
Q: Why is my reaction turning black immediately? A: "Pd Black" formation indicates the catalyst is aggregating out of solution. This means your ligand is not stabilizing the Pd(0) species effectively. This often happens if the ligand:metal ratio is too low or if the amine substrate is displacing the ligand. Switch to a bidentate ligand (dppf) or a bulky monodentate ligand (XPhos) to stabilize the metal.
Q: Does the
References
-
Mechanisms of Catalyst Poisoning: Reaction paths leading to palladium catalyst deactivation during cyanation of haloarenes. (2008).[1] PubMed. Link
-
HTE in Optimization: Practical High-Throughput Experimentation for Chemists.[2] (2017). PMC. Link
-
Suzuki Optimization Guide: Optimizing Suzuki Coupling Reactions - CovaSyn.Link
-
Substrate Data: 3-Iodo-4-(trifluoromethoxy)aniline Properties. Sigma-Aldrich. Link
-
Troubleshooting Dehalogenation: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[3][4][5] Link
Sources
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting oxidative degradation of 3-Iodo-4-(trifluoromethoxy)aniline
Technical Support Center: Troubleshooting Oxidative Degradation of 3-Iodo-4-(trifluoromethoxy)aniline
Product Code: 3-I-4-OCF3-ANL CAS: 1365969-58-9 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Stability Paradox
Welcome to the technical guide for 3-Iodo-4-(trifluoromethoxy)aniline . As a researcher, you likely selected this building block for its unique combination of lipophilicity (
However, this dual-functionality creates a "stability paradox." The electron-rich amino group makes the compound prone to oxidative radical formation, while the weak
Module 1: Diagnosis & Identification
Is my compound already degraded?
The first sign of oxidative stress in anilines is a color shift due to the formation of extended
Visual Diagnostic Table
| Observation | Probable Cause | Chemical Species |
| Off-white / Pale Yellow | Pristine | Pure 3-Iodo-4-(trifluoromethoxy)aniline. |
| Red / Brown Oil | Early Oxidation | Formation of radical cations and N,N'-linked hydrazines. |
| Black / Tar | Advanced Polymerization | Polyaniline-like oligomers and azo-dimers. |
| Violet / Purple | Iodine Liberation | Photolytic cleavage of the |
LC-MS Troubleshooting Guide If you observe impurities in your LC-MS traces, use this key to identify the degradation mechanism:
-
Target Mass (M+H): ~304.0 Da
-
Impurity A (M+H ~605 Da): Azo Dimer . Result of oxidative coupling of two aniline units. Cause: Air exposure during storage or workup.
-
Impurity B (M+H ~320 Da): N-Oxide / Hydroxylamine . Cause: Peroxide presence in solvents (e.g., THF, Ethers).
-
Impurity C (M+H ~178 Da): De-iodinated species (4-(trifluoromethoxy)aniline). Cause: Photolysis or metal-catalyzed reduction.
Module 2: The Degradation Mechanism (Visualized)
Understanding how the molecule breaks down is critical for prevention. The diagram below maps the two primary threat vectors: Photo-oxidation (targeting the Iodine) and Auto-oxidation (targeting the Amine).
Figure 1: Dual degradation pathways showing auto-oxidation of the amine and photolysis of the C-I bond.
Module 3: Storage & Handling Protocols
Q: How should I store the bulk solid to prevent the "browning" effect? A: The standard "cool and dry" advice is insufficient for this compound.
-
Atmosphere: Must be stored under Argon or Nitrogen . Carbon dioxide (dry ice) can interact with the amine to form carbamates in the presence of moisture.
-
Temperature: 2–8°C .[1] Freezing (-20°C) is acceptable but ensure the vial is brought to room temperature in a desiccator before opening to prevent water condensation (which accelerates oxidation).
-
Container: Amber glass is mandatory. If amber vials are unavailable, wrap clear vials in aluminum foil.
Q: Can I store it in solution? A: Avoid if possible. If solution storage is necessary:
-
Use degassed solvents (sparge with Argon for 15 mins).
-
Avoid ethers (THF, Dioxane) which form peroxides that rapidly oxidize the aniline to N-oxides.
-
Preferred solvent: Anhydrous Toluene or DCM (stored over sieves).
Module 4: Reaction Troubleshooting
Scenario 1: "My Suzuki coupling failed, and the reaction turned black."
-
Diagnosis: The free amine (
) likely coordinated to your Palladium catalyst, poisoning it. Alternatively, oxidative degradation released free Iodine ( ), which is a potent catalyst poison. -
Solution:
-
Protect the Amine: Acetylate the amine (using
) or use a Boc-group before attempting the cross-coupling. The free amine is often incompatible with sensitive catalytic cycles. -
Scavenge Iodine: Add copper powder or a thiosulfate wash if you suspect free iodine liberation.
-
Scenario 2: "I see a new spot on TLC that moves just above the product."
-
Diagnosis: This is likely the Azo-dimer . It is more non-polar than the monomeric aniline because the polar
groups are masked in the bond. -
Solution:
-
This impurity is difficult to separate by crystallization.
-
Purification: Use column chromatography with a basic modifier (1%
) to prevent tailing of the aniline, ensuring a sharp separation from the non-polar dimer.
-
Module 5: Purification & Isolation (The Danger Zone)
The workup is the most common point of failure. Air is introduced into the system while the compound is dissolved, maximizing surface area for oxidation.
Protocol: Oxidation-Free Workup
-
Degas All Solvents: Before extraction, sparge your extraction solvent (e.g., EtOAc or DCM) with nitrogen.
-
Acidic Wash (Optional but Risky): While protonating the amine (
) protects it from oxidation, the group can be sensitive to strong acids over time. If using an acid wash (HCl), keep it brief (<10 mins) and cold ( ). -
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if your compound is very crude, as slightly acidic impurities on the Mg surface can catalyze degradation. -
Concentration: Do not rotary evaporate to dryness at high heat. Stop when a small amount of solvent remains, then switch to a high-vacuum manifold (Schlenk line) to remove the rest in the dark.
References & Further Reading
-
Sigma-Aldrich. Product Specification: 3-Iodo-4-(trifluoromethoxy)aniline (CAS 1365969-58-9).Link
-
National Science Foundation (NSF). Oxidative degradation mechanism of haloanilines and formation of benzoquinone imines.Link
-
ChemicalBook. Safety Data Sheet (SDS) and Handling for 3-Iodo-4-(trifluoromethoxy)aniline.Link
-
MDPI. Kinetics and Mechanism of Aniline Degradation: Radical Cation Pathways.Link
-
Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethoxy)aniline (Analogous handling).Link
Sources
Technical Support Center: Handling 3-Iodo-4-(trifluoromethoxy)aniline
Topic: Solvents to avoid when handling 3-Iodo-4-(trifluoromethoxy)aniline Document ID: TSC-2024-SOLV-09 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary & Molecule Profile
3-Iodo-4-(trifluoromethoxy)aniline is a densely functionalized aromatic building block. Its reactivity is defined by three competing behaviors: the nucleophilicity of the primary amine, the photolability of the aryl iodide, and the lipophilicity of the trifluoromethoxy group.
Successful handling requires a solvent strategy that prevents three specific degradation pathways: hemiaminal/imine formation , protodeiodination , and radical homolysis .
| Feature | Chemical Risk | Consequence |
| Primary Amine ( | Nucleophilic attack on carbonyls | Formation of Schiff base impurities (+40 Da in Acetone). |
| Aryl Iodide ( | Weak | Photolytic cleavage; iodine liberation (purple discoloration). |
| Trifluoromethoxy ( | Lipophilic & Electron Withdrawing | Reduced basicity; poor solubility in water/acidic media. |
Critical Avoidance: The Carbonyl Trap
Status: 🔴 STRICTLY PROHIBITED Solvents: Acetone, Methyl Ethyl Ketone (MEK), Cyclohexanone, Acetaldehyde.
The Mechanism of Failure
The most common "silent killer" of aniline purity is the use of acetone for cleaning or solubilization. Primary amines react with ketones to form hemiaminals , which dehydrate to form imines (Schiff bases) .
While the electron-withdrawing
Troubleshooting Symptom:
-
LCMS Observation: You observe a new peak with mass
(if Acetone is used) or (if Formaldehyde is present). -
NMR Observation: Loss of the broad
singlet and appearance of methyl singlets (from the isopropylidene group).
Visualization: The Schiff Base Pathway
Figure 1: Mechanism of amine scavenging by ketone solvents.[1] This reaction proceeds spontaneously at room temperature.
Cautionary Use: Halogenated Solvents
Status: 🟡 USE WITH CAUTION (Short-term only)
Solvents: Dichloromethane (DCM), Chloroform (
The Stability Trap
While DCM is a standard extraction solvent, it poses two risks for aryl iodides:
-
Radical Generation: Under ambient light, alkyl halides and aryl iodides can undergo homolytic cleavage. The resulting radicals can lead to Iodine liberation (
), causing the solution to turn pink/violet. -
Acidity: Chloroform naturally decomposes to phosgene and HCl over time (unless stabilized with ethanol/amylene). Trace HCl can protonate the aniline (forming the hydrochloride salt), which may precipitate unexpectedly or alter reactivity in subsequent coupling steps.
Recommendation:
-
Use DCM for extractions but do not store the compound in solution for >24 hours.
-
Always store in amber vials to prevent photolysis.
Troubleshooting Guides & FAQs
Scenario A: "My yield is low, and the product is an oil instead of a solid."
Q: Did you use Ethyl Acetate during workup or storage?
-
Technical Insight: While less reactive than ketones, ethyl acetate can undergo aminolysis (reaction of the amine with the ester) over prolonged periods, especially if heated or catalyzed by Lewis acids. This forms the acetamide impurity (
). -
Solution: Switch to MTBE (Methyl tert-butyl ether) or Toluene for workups. These are non-reactive ethers/aromatics that dissolve the lipophilic
compound well.
Scenario B: "The compound turned purple on the bench."
Q: Was the solution exposed to fluorescent light in a chlorinated solvent?
-
Technical Insight: The C-I bond is weak.[2] Photons excite the molecule, leading to homolysis:
. Two iodine radicals recombine to form (purple). -
Solution: Perform a thiosulfate wash (10%
aq.) to reduce back to iodide (colorless) and re-isolate. Store solid in the dark at 4°C.
Scenario C: "I cannot get the compound into solution for NMR."
Q: Are you using
-
Technical Insight: If the compound has formed a salt (due to trace acid in the solvent), it will be insoluble in
. -
Solution: Add a drop of
-DMSO or to the tube. The polarity breaks the salt aggregates. Alternatively, wash the bulk solid with sat. to regenerate the free base.
Solvent Compatibility Decision Tree
Use this logic flow to select the correct solvent for your specific operation.
Figure 2: Workflow for selecting solvents based on experimental stage. Green boxes indicate safe choices.
Validated Protocol: Solvent Stress Test
Before scaling up any reaction involving this aniline, perform this 4-hour stress test to verify solvent stability.
Objective: Determine if the solvent generates impurities >0.5% by LCMS.
-
Preparation: Dissolve 5 mg of 3-Iodo-4-(trifluoromethoxy)aniline in 1 mL of the target solvent.
-
Control: Prepare a reference standard in pure Acetonitrile (MeCN) or Methanol (MeOH) immediately prior to injection.
-
Stress Condition:
-
Vial A: Ambient temperature, dark, 4 hours.
-
Vial B: 50°C, 4 hours (if heating is intended).
-
-
Analysis: Inject Control, Vial A, and Vial B on LCMS (UV 254 nm).
-
Pass Criteria:
-
Purity of Vial A/B is within ±1.0% of Control.
-
No new peaks at
(Acetone adduct) or (Formaldehyde adduct). -
No appearance of Iodine color (visual check).
-
References
-
ChemicalBook. (2025).[3][4] Safety Data Sheet: 3-Iodo-4-(trifluoromethyl)aniline. Retrieved from
-
Boate, A. R., & Eaton, D. R. (1976). The metal complex catalyzed reactions of anils. I. The reaction of acetone with anilines. Canadian Journal of Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 3-Iodo-4-(trifluoromethoxy)aniline. Retrieved from
-
National Institutes of Health (NIH). (2009). Conversion of Aryl Iodides into Aryliodine(III) Dichlorides. (Discusses instability of Aryl Iodides in chlorinated oxidants). Retrieved from
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 4-(Trifluoromethoxy)aniline. (Analogous handling data). Retrieved from
Sources
Validation & Comparative
19F NMR Chemical Shift Guide: 3-Iodo-4-(trifluoromethoxy)aniline
The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of 3-Iodo-4-(trifluoromethoxy)aniline , designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Core Data
The 19F NMR chemical shift for the trifluoromethoxy (-OCF
While the parent compound, 4-(trifluoromethoxy)aniline, exhibits a resonance centered at -58.0 ppm , the introduction of an iodine atom at the ortho position (C3) induces a slight deshielding effect (downfield shift) or negligible change depending on the solvent, typically shifting the signal by +0.5 to +2.0 ppm relative to the parent.
| Parameter | Value / Description |
| Chemical Shift ( | -56.0 to -58.0 ppm (vs. CFCl |
| Multiplicity | Singlet (s) (Broadened by relaxation or long-range coupling) |
| Solvent Dependency | |
| Key Structural Feature | Ortho-Iodine Effect : Steric compression vs. Heavy Atom Effect. |
Technical Analysis of the Chemical Shift
The Trifluoromethoxy (-OCF ) Resonance
The -OCF
Substituent Effects (SCS)
The chemical shift of 3-Iodo-4-(trifluoromethoxy)aniline is governed by two competing factors:
-
Electronic Shielding (Para-Amino Group): The electron-donating amino group (-NH
) at the para position increases electron density in the -system. While this strongly shields the ring protons, its effect on the -bonded OCF group is dampened, often resulting in a minor upfield shift relative to Ph-OCF . -
Steric/Electronic Deshielding (Ortho-Iodine): The iodine atom at the ortho position exerts a "Heavy Atom Effect" (Spin-Orbit Coupling) which usually shields the attached carbon (C3). However, for the neighboring OCF
group, steric compression and van der Waals desolvation typically dominate, causing a slight downfield shift (deshielding) .
Structural Visualization & Shielding Logic
The following diagram illustrates the competing shielding and deshielding vectors acting on the 19F nuclei.
Caption: Schematic of electronic and steric influences on the 19F NMR shift. The ortho-iodine steric effect opposes the para-amino shielding effect.
Comparative Analysis
To validate the identity of 3-Iodo-4-(trifluoromethoxy)aniline, it is crucial to compare its spectral signature against its non-iodinated precursor and other halogenated analogs.
| Compound | Structure | 19F Chemical Shift ( | Shift Difference ( |
| 4-(Trifluoromethoxy)aniline | Parent (H at C3) | -58.0 ppm | Reference (0.0) |
| 3-Chloro-4-(trifluoromethoxy)aniline | Cl at C3 | -57.5 ppm | +0.5 ppm (Deshielded) |
| 3-Bromo-4-(trifluoromethoxy)aniline | Br at C3 | -57.0 ppm | +1.0 ppm (Deshielded) |
| 3-Iodo-4-(trifluoromethoxy)aniline | I at C3 | -56.5 to -57.5 ppm | +0.5 to +1.5 ppm |
Note: Values are approximate and solvent-dependent (CDCl
Experimental Protocol for 19F NMR
To ensure high-quality data and accurate chemical shift referencing, follow this standardized protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of 3-Iodo-4-(trifluoromethoxy)aniline.
-
Solvent: Dissolve in 0.6 mL of CDCl
(Chloroform-d).-
Alternative: DMSO-
may be used if solubility is an issue, but expect a shift of ~0.5 ppm upfield.
-
-
Internal Standard (Mandatory for Accuracy):
-
Add 10
L of -trifluorotoluene (PhCF ) as an internal reference ( = -63.72 ppm). -
Or reference externally to CFCl
( = 0.0 ppm).
-
Acquisition Parameters
-
Pulse Sequence: zgfig (Inverse gated decoupling) or standard zg if proton decoupling is not required (though decoupling sharpens the singlet).
-
Spectral Width: 200 ppm (sufficient to cover -50 to -70 ppm range).
-
Relaxation Delay (D1): Set to > 3
T1 (typically 2–5 seconds) to ensure quantitative integration if purity is being assessed. -
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).
Workflow Diagram
Caption: Step-by-step workflow for acquiring the 19F NMR spectrum.
Synthesis & Contextual Importance
Why this molecule? 3-Iodo-4-(trifluoromethoxy)aniline is a critical "scaffold" intermediate.
-
Cross-Coupling: The C-I bond is highly reactive for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to attach complex heterocycles at the 3-position while retaining the metabolic stability of the 4-OCF
group. -
Drug Discovery: The OCF
group increases lipophilicity (LogP) and metabolic stability, making this aniline a key building block for kinase inhibitors (e.g., Riluzole analogs).
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for substituent effects and standard referencing).
-
ChemicalBook & SpectraBase . Spectral Data for 4-(Trifluoromethoxy)aniline (CAS 461-82-5).
-
PubChem . Compound Summary for 3-Iodo-4-(trifluoromethoxy)aniline (CAS 1365969-58-9).
Comparative Guide: HPLC Method Development for Purity Testing of 3-Iodo-4-(trifluoromethoxy)aniline
Executive Summary
This guide presents a technical comparison of HPLC methodologies for the purity profiling of 3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9). As a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, the purity of this aniline derivative is paramount.
The presence of the electron-withdrawing trifluoromethoxy (-OCF
Key Findings:
-
Standard C18 methods often fail to achieve baseline resolution (
) between the target compound and its regioisomer due to hydrophobic dominance. -
Fluorinated Stationary Phases (PFP) provide superior selectivity (
) for halogenated aromatics via - and halogen-bonding mechanisms. -
Recommendation: The Method B (PFP Phase) described below is the validated choice for GMP-compliant purity testing, offering a resolution of
for the critical isomer pair.
Chemical Context & Critical Quality Attributes (CQAs)
To develop a robust method, we must first understand the analyte's physicochemical behavior.[1]
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Aniline core, 3-Iodo, 4-OCF | Hydrophobic, weak base. |
| pKa (Aniline) | ~2.8 - 3.2 (Estimated) | The EWG effects of -OCF |
| LogP | ~3.5 | Highly retained on C18; requires high organic content or shorter columns. |
| Critical Impurities | Impurity A: 4-(Trifluoromethoxy)aniline (Starting Material)Impurity B: 2-Iodo-4-(trifluoromethoxy)aniline (Regioisomer) | Impurity B is the "Critical Pair." It has identical m/z and similar hydrophobicity, making MS detection insufficient for purity without separation. |
Method Development Strategy
The development process moved from a generic screening platform to a mechanism-based selection.
The Development Workflow
Figure 1: Decision tree for stationary phase selection. Note the pivot from C18 to PFP driven by selectivity requirements.
Comparative Study: C18 vs. Pentafluorophenyl (PFP)[2]
We compared a standard industry-generic method against a targeted fluorophenyl method.
Method A: The Baseline (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile
-
Mechanism: Purely hydrophobic partitioning.
Method B: The Optimized Solution (PFP)
-
Column: Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm)
-
Mobile Phase: Water (0.1% H
PO ) / Methanol -
Mechanism: Hydrophobicity +
- interaction + Shape Selectivity. The PFP ring interacts specifically with the iodine atom and the electron-deficient aromatic ring of the analyte.
Performance Data Comparison
The following data represents the average of
| Parameter | Method A (C18) | Method B (PFP) | Status |
| Retention Time (Main Peak) | 8.4 min | 10.2 min | Acceptable |
| Resolution (Impurity A) | 12.5 | 14.2 | Pass |
| Resolution (Impurity B) | 0.9 (Co-elution) | 2.8 (Baseline) | Method B Wins |
| Tailing Factor (Tf) | 1.4 | 1.1 | Method B Improved |
| Peak Capacity | 180 | 240 | Method B Higher |
Technical Insight: On the C18 column, the methyl group of acetonitrile competes with the hydrophobic surface, and the selectivity is driven solely by carbon count. Since the regioisomer (Impurity B) has the same hydrophobicity, separation is poor.
On the PFP column, the fluorine atoms on the stationary phase create an electron-deficient surface that interacts with the electron-rich Iodine atom (halogen bonding). The steric difference between the 2-iodo and 3-iodo positions drastically alters this interaction, resulting in separation.
Detailed Experimental Protocol (Method B)
This protocol is self-validating. The system suitability test (SST) ensures the column state is active before sample analysis.
Reagents & Preparation[4][5][6][7]
-
Diluent: Methanol:Water (50:50 v/v).[2]
-
Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid (or 0.1% H
PO for UV-only work). Note: Low pH suppresses silanol activity and keeps the weak aniline functionality protonated/reproducible. -
Standard Prep: Dissolve 10 mg of 3-Iodo-4-(trifluoromethoxy)aniline in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.
Instrument Parameters
| Parameter | Setting |
| Instrument | HPLC (Agilent 1260/Waters Alliance) or UHPLC |
| Column | Pentafluorophenyl (PFP) , 150 x 4.6 mm, 2.6 µm or 3.5 µm |
| Column Temp | 35°C (Control is critical for viscosity/selectivity) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) & 210 nm (Impurity check) |
| Injection Vol | 5.0 µL |
Gradient Table[6]
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (Methanol) |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 60 | 40 |
| 23.0 | 60 | 40 |
System Suitability Criteria (Mandatory)
-
Tailing Factor: NMT 1.5 for Main Peak.
-
RSD (Area): NMT 2.0% for 5 replicate injections.
-
Resolution: NLT 2.0 between Impurity B (if present in marker) and Main Peak.
Mechanistic Visualization
Understanding why the separation works ensures you can troubleshoot future variations.
Figure 2: Mechanistic difference. The "Ortho-Steric Clash" on the PFP phase reduces retention of the 2-iodo isomer compared to the 3-iodo target, creating separation space.
Troubleshooting Guide
-
Peak Tailing? The aniline amine can interact with residual silanols. Ensure your mobile phase pH is < 3.0. If using a newer column, consider adding 10mM Ammonium Acetate to compete for silanol sites.
-
Retention Shift? Methanol is volatile. Ensure your mobile phase bottles are capped. PFP columns are sensitive to "dewetting" in 100% aqueous; do not drop below 5% organic.
-
Ghost Peaks? The -OCF
group is generally stable, but avoid high pH (>8) which can lead to hydrolysis of the trifluoromethoxy group over time.
References
-
PubChem. (2025).[3][4] 3-Iodo-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine. [Link]
-
Chromatography Online. (2023). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
Sources
Technical Comparison Guide: 3-Iodo vs. 3-Bromo-4-(trifluoromethoxy)aniline
[1]
Executive Summary
In the optimization of lead compounds containing the privileged trifluoromethoxy (
While 3-Iodo-4-(trifluoromethoxy)aniline offers superior reactivity profiles in palladium-catalyzed cross-couplings—often proceeding at room temperature with lower catalyst loadings—it comes with a higher cost basis and reduced storage stability.[1] Conversely, 3-Bromo-4-(trifluoromethoxy)aniline represents a robust, scalable alternative that requires higher activation energies (elevated temperatures) but offers significant economic advantages for kilogram-scale GMP production.[1]
This guide analyzes the kinetic, thermodynamic, and steric factors distinguishing these two building blocks to aid researchers in selecting the optimal substrate for their specific synthetic pathway.
Molecular Profile & Physical Properties[2][3][4]
The reactivity differential is governed by the interplay between the halogen's bond dissociation energy (BDE) and the electronic/steric influence of the ortho-
| Property | 3-Iodo-4-(trifluoromethoxy)aniline | 3-Bromo-4-(trifluoromethoxy)aniline | Impact on Reactivity |
| C-X Bond Energy | ~65 kcal/mol | ~81 kcal/mol | Iodine undergoes oxidative addition significantly faster.[1] |
| C-X Bond Length | ~2.10 Å | ~1.89 Å | Longer C-I bond reduces steric clash with the bulky ortho- |
| Electronic Effect | High Polarizability | Moderate Polarizability | Iodine stabilizes the transition state in Pd(0) insertion more effectively. |
| Ortho-Sterics | High (Iodine Van der Waals radius: 1.98 Å) | Moderate (Bromine Van der Waals radius: 1.85 Å) | Both halogens are ortho to the |
| Stability | Light Sensitive (Requires amber glass) | Stable at RT | Bromide is preferred for long-term inventory.[1] |
Structural Analysis
The 3-position places the halogen ortho to the trifluoromethoxy group and meta to the aniline.
-
Electronic Activation: The
group is strongly electron-withdrawing ( ).[1] This electron deficiency on the ring accelerates the oxidative addition of nucleophilic Pd(0) species, making both substrates more reactive than their non-fluorinated counterparts. -
Steric Hindrance: The
group is bulky (rotational volume similar to an isopropyl group). The C-I bond length helps distance the halogen from the slightly more than the C-Br bond, potentially easing the approach of the metal center despite iodine's larger size.
Decision Logic: When to Use Which?
The following decision matrix illustrates the logical flow for selecting the appropriate halide based on reaction constraints.
Figure 1: Decision matrix for selecting between Iodo and Bromo precursors based on thermal tolerance, scale, and cost constraints.
Comparative Reactivity: Case Studies
A. Suzuki-Miyaura Cross-Coupling
Objective: Coupling with phenylboronic acid to form the biaryl scaffold.[1]
-
3-Iodo Protocol:
-
3-Bromo Protocol:
B. Lithium-Halogen Exchange
Objective: Generation of the aryl-lithium species for nucleophilic attack.
-
3-Iodo: Exchange with
or is extremely rapid even at -78°C. Caution: The exchange is so fast that "Wurtz-type" homocoupling side products are more common if mixing is inefficient.[1] -
3-Bromo: Requires strictly controlled cryogenic conditions (-78°C) and often a stronger lithiating agent (
or ).[1] The exchange is slower, allowing for better control, but the lithiated species is prone to benzyne formation (elimination of from the ortho- ) if the temperature rises above -60°C.
Critical Safety Note: The presence of the ortho-
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as expected before committing the bulk material.
Protocol 1: Suzuki Coupling of 3-Iodo-4-(trifluoromethoxy)aniline
Targeting high yield under mild conditions.[1]
Reagents:
-
3-Iodo-4-(trifluoromethoxy)aniline (1.0 eq)[1]
-
Arylboronic acid (1.2 eq)
- (2.0 mol%)
- (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)[1]
Step-by-Step:
-
Degassing: Charge the reaction vessel with solvent and sparge with Argon for 15 minutes. Checkpoint: Oxygen inhibits the catalyst; solution should be colorless to pale yellow.
-
Loading: Add the aniline, boronic acid, and base under a counter-flow of Argon. Add the Pd-catalyst last.[1]
-
Reaction: Stir vigorously at ambient temperature (25°C) .
-
Monitoring: Check TLC or LCMS at 30 minutes. The Iodo-starting material should be nearly consumed.[1] If <50% conversion, warm to 40°C.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromo-4-(trifluoromethoxy)aniline
Targeting C-N bond formation where thermal activation is required.[1]
Reagents:
-
3-Bromo-4-(trifluoromethoxy)aniline (1.0 eq)[1]
-
Morpholine (1.2 eq)
- (2 mol%)
-
XPhos (4 mol%) - Note: Bulky ligand required to overcome ortho-OCF3 sterics.[1]
- (1.4 eq)
-
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Preparation: Flame-dry the glassware. Moisture kills the active catalyst species.[1]
-
Activation: Pre-mix
and XPhos in a small amount of toluene under Argon at 60°C for 5 minutes to generate the active ligated species (color change to orange/red). -
Addition: Add the Bromo-aniline, amine, and base to the main vessel. Cannulate the catalyst solution into the mixture.
-
Heating: Heat to 100°C .
-
Checkpoint: Monitor by LCMS at 2 hours. The Bromo analog is sluggish; if conversion stalls, add a second portion of catalyst (1 mol%).
-
Purification: Filter through a celite pad to remove Palladium black before column chromatography.
Mechanistic Visualization
The following diagram illustrates the kinetic pathway differences. The Iodo-analog bypasses the high-energy transition state required for the Bromo-analog.[1]
Figure 2: Kinetic comparison of the oxidative addition step.[1] The Iodo-substrate traverses a lower energy transition state (TS), enabling room-temperature reactivity.[1]
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Leroux, F. R., Moghaddam, M. S., & Colobert, F. (2009). Trifluoromethoxy-substituted anilines: metalation and functionalization. Organic Letters. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Luo, Y., & Wu, J. (2010). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]
The Trifluoromethoxy Group: A Bioisosteric Advantage Over the Methoxy Group in Anilines for Drug Discovery
A Senior Application Scientist's Guide to Comparing the Biological Activity of OCF3 vs. OCH3 Substituted Anilines
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. The substitution of a methoxy group (-OCH3) with a trifluoromethoxy group (-OCF3) on an aniline core is a common bioisosteric replacement aimed at improving a drug candidate's properties. This guide provides an in-depth comparison of the biological and physicochemical characteristics of anilines bearing these two substituents, supported by experimental data and detailed protocols for their evaluation.
Unveiling the Physicochemical Divide: OCF3 vs. OCH3
The seemingly subtle change from a methoxy to a trifluoromethoxy group imparts a profound shift in the electronic and lipophilic properties of the aniline molecule. These alterations are the root cause of the observed differences in their biological behavior.
The trifluoromethoxy group is significantly more lipophilic than the methoxy group.[1][2] This increased lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, can enhance its ability to cross cell membranes and improve oral bioavailability.[3] The strong electron-withdrawing nature of the three fluorine atoms in the OCF3 group also decreases the basicity (pKa) of the aniline nitrogen compared to the electron-donating methoxy group. This modulation of pKa can be critical for target binding and overall pharmacokinetics.
| Property | 4-Methoxyaniline | 4-Trifluoromethoxyaniline | Rationale for Difference |
| LogP (Lipophilicity) | 0.93 - 1.18[4][5] | ~2.57 (Predicted) | The three highly electronegative fluorine atoms in the OCF3 group significantly increase its lipophilicity compared to the methyl group in OCH3. |
| pKa (Basicity) | ~5.34 (aniline base) | Lower than 4-methoxyaniline | The strong electron-withdrawing inductive effect of the OCF3 group reduces the electron density on the aniline nitrogen, making it a weaker base. The OCH3 group, in contrast, is electron-donating, increasing the basicity of the aniline. |
The Impact on Biological Systems: A Comparative Overview
The distinct physicochemical properties of OCF3 and OCH3 substituted anilines translate into significant differences in their biological activity, particularly in terms of metabolic stability and target interaction.
Enhanced Metabolic Stability of OCF3-Anilines
One of the most significant advantages of the trifluoromethoxy group is its enhanced metabolic stability.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the OCF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver.[6] In contrast, the methoxy group is susceptible to O-dealkylation, a common metabolic pathway that can lead to rapid clearance of the drug from the body and the formation of potentially reactive metabolites.[6] This increased metabolic stability of OCF3-substituted compounds can lead to a longer half-life in the body, allowing for less frequent dosing.[3]
Modulated Target Interactions
The electronic differences between the OCF3 and OCH3 groups can also influence how a drug molecule interacts with its biological target. The electron-withdrawing nature of the OCF3 group can alter the charge distribution of the aniline ring, potentially leading to stronger or different binding interactions with a protein target compared to the electron-donating OCH3 group. This can manifest as differences in potency and selectivity.
Experimental Workflows for Comparative Analysis
To empirically validate the theoretical advantages of the OCF3 substitution, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Workflow for Comparing Physicochemical and Biological Properties
Caption: A streamlined workflow for the comparative evaluation of OCF3 and OCH3 substituted anilines.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of the test compounds on a cancer cell line.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (OCF3- and OCH3-substituted anilines) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with media only (blank).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Protocol: Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of the test compounds to metabolism by liver enzymes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (OCF3- and OCH3-substituted anilines)
-
Positive control (a compound with known metabolic instability, e.g., verapamil)
-
Acetonitrile with an internal standard (e.g., warfarin)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing the test compound (at a final concentration of 1 µM) and HLMs (at a final concentration of 0.5 mg/mL) in phosphate buffer.
-
Reaction Initiation: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a well of a 96-well plate containing cold acetonitrile with the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint = (k / [microsomal protein]) * 1000).
Visualization of the Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Conclusion: A Clear Rationale for OCF3 Substitution
The strategic replacement of a methoxy group with a trifluoromethoxy group on an aniline scaffold offers a compelling approach to enhancing the drug-like properties of a molecule. The increased lipophilicity and, most notably, the superior metabolic stability of the OCF3 group are key advantages that can lead to improved pharmacokinetic profiles and overall therapeutic efficacy. While the specific biological context will ultimately dictate the utility of this substitution, the fundamental principles outlined in this guide provide a strong rationale for its consideration in the early stages of drug discovery. The provided experimental protocols offer a robust framework for the empirical validation of these benefits, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.
References
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. (n.d.). [Link]
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Hovione. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. [Link]
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PMC. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ChemMedChem. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. [Link]
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ResearchGate. (n.d.). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed... [Link]
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Spotlight on 2-Methoxy-5-(trifluoromethyl)aniline in Pharma R&D. (2026). [Link]
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PMC. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
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Safety Operating Guide
Standard Operating Procedure: Disposal of 3-Iodo-4-(trifluoromethoxy)aniline
[1]
Executive Safety Summary
STOP AND READ: 3-Iodo-4-(trifluoromethoxy)aniline presents a dual-hazard profile combining the acute toxicity of anilines (methemoglobinemia risk via skin absorption) with the thermal decomposition risks of fluorinated ethers (release of Hydrogen Fluoride and Carbonyl Fluoride).[1]
-
Immediate Danger: Do not subject to heat or strong oxidizers.[1] Thermal decomposition releases HF gas, which is fatal at high concentrations and causes deep tissue necrosis.[1]
-
Critical Prohibition: Never dispose of this compound in municipal drains or standard "Non-Halogenated" organic waste streams.[1]
-
Primary Disposal Route: High-temperature incineration with caustic scrubbing (for HF and Iodine capture).[1]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal.[1] The presence of the Iodine atom and the Trifluoromethoxy group (-OCF
Physicochemical Data Table
| Property | Value / Description | Operational Implication |
| CAS Number | 883552-09-8 (Generic Class) | Verify specific isomer with vendor SDS.[1] |
| Functional Groups | Aniline (-NH | Requires "Halogenated" waste segregation.[1] |
| Physical State | Solid (typically off-white to brown crystalline) | Dust inhalation risk; requires particulate respirator.[1] |
| Reactivity | Incompatible with strong acids, oxidizers, acid chlorides.[1] | Do not mix with acidic waste streams (forms salts/precipitates).[1] |
GHS Hazard Classification[1][2]
Pre-Disposal Stabilization & Segregation
Core Directive: This compound must be segregated into Halogenated Organic Waste .[1]
A. Chemical Compatibility (The "Why")
-
Acids: Mixing with strong acids (HCl, H
SO ) will protonate the amine, forming an anilinium salt.[1] While this increases water solubility, it complicates incineration and can alter the waste's flashpoint.[1] Keep neutral. -
Oxidizers: Contact with nitric acid or permanganates can trigger rapid oxidation, potentially releasing iodine vapor (purple gas) and destabilizing the fluorinated ether.[1]
B. Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) carboys.[1]
-
Reasoning: HDPE is resistant to the basic nature of anilines and provides a buffer against accidental HF generation (which etches glass).[1]
-
-
Secondary Choice: Amber Glass (Borosilicate).[1]
-
Condition: Acceptable for pure solid storage, but less ideal for liquid waste mixtures due to breakage risk.[1]
-
Waste Segregation Workflow (Visualized)
The following decision tree outlines the logical flow for segregating this specific compound.
Figure 1: Decision logic for segregating trifluoromethoxy aniline waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute renders the entire mixture "Halogenated."[1]
Detailed Disposal Protocol
Step 1: Personal Protective Equipment (PPE)[1][5]
-
Gloves: Double-gloving is mandatory.[1] Inner layer: Nitrile (4 mil); Outer layer: Laminate film (Silver Shield) or thick Nitrile (8 mil) to prevent aniline permeation.[1]
-
Respiratory: If handling solids outside a fume hood, use an N95 or P100 particulate respirator.[1]
-
Clothing: Tyvek lab coat or apron to prevent skin absorption via clothing contact.[1]
Step 2: Waste Accumulation[1]
-
Labeling: Attach a hazardous waste tag immediately.[1]
-
Chemical Name: Write out fully: "3-Iodo-4-(trifluoromethoxy)aniline".
-
Constituents: List all solvents (e.g., "Methanol 90%, Compound 10%").
-
Hazard Checkboxes: Check "Toxic" and "Irritant".[1]
-
-
Solid Waste: Place solid scrapings, contaminated weighing boats, and filter paper into a wide-mouth HDPE jar. Do not compress waste to avoid dust generation.[1]
-
Liquid Waste: Pour into the "Halogenated Organic" carboy. Leave 10% headspace to allow for vapor expansion.[1]
Step 3: Spill Management
In the event of a spill, speed is critical to prevent aniline absorption into porous surfaces.[1]
Figure 2: Emergency response workflow for solid or liquid spills.[1][3][4]
Spill Protocol Notes:
Final Destruction & Regulatory Compliance
Incineration Specifications
The ultimate destruction of this chemical must occur at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Temperature: >1100°C (2000°F) is required to break the C-F bonds in the trifluoromethoxy group.[1]
-
Scrubbing: The facility must be equipped with wet caustic scrubbers .[1]
US EPA RCRA Codes
While this specific molecule may not be P-listed or U-listed by name, it falls under the following characteristics:
-
D003 (Reactivity): Only if mixed with destabilizing agents.[1]
-
Halogenated Solvent Listings (F-Codes): If mixed with >10% spent halogenated solvents (e.g., DCM), it adopts the F002 code.[1][7][8]
-
Generator Status: Always characterize as Hazardous Waste based on toxicity (TCLP) and halogen content.[1]
References
-
Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 4-(Trifluoromethyl)aniline hydrochloride. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Listings: Solvents (F-Codes) and Toxicity Characteristics. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3-Iodo-4-(trifluoromethoxy)aniline. (Generic Reference for Class Properties). Retrieved from [1]
-
Combustion Science & Technology. (1998).[1] On the incinerability of highly fluorinated organic compounds. (Demonstrates HF formation during combustion). Retrieved from [1]
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A Researcher's Guide to the Safe Handling of 3-Iodo-4-(trifluoromethoxy)aniline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands a heightened sense of awareness and a rigorous approach to safety. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Iodo-4-(trifluoromethoxy)aniline, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. As Senior Application Scientists, we understand that true progress is built on a foundation of meticulous and safe laboratory practices.
Understanding the Hazard Profile: More Than Just Symbols
3-Iodo-4-(trifluoromethoxy)aniline is a halogenated aniline derivative. While specific toxicological data for this exact compound is limited, the known hazards of similar aniline compounds and the presence of iodine and a trifluoromethoxy group necessitate a cautious approach. The primary hazards associated with this compound are:
-
Acute Toxicity: It is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] Aniline and its derivatives can be absorbed through the skin, leading to systemic toxicity.[3][4][5]
-
Skin and Eye Irritation: Direct contact can cause significant skin and eye irritation, and in some cases, serious eye damage.[1][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][7]
-
Potential for Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1][7][8]
The causality behind these hazards lies in the chemical's ability to interfere with biological processes. For instance, aniline toxicity is often linked to its effect on hemoglobin, leading to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5]
The Core of Safety: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling 3-Iodo-4-(trifluoromethoxy)aniline. Each component of your PPE serves a specific purpose, and understanding these functions is key to ensuring your safety.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for incidental contact.[9][10] For prolonged handling or in the event of a spill, consider more robust options like Butyl rubber gloves. Always double-glove to provide an extra layer of protection. |
| Eye and Face Protection | Safety goggles and face shield | Use chemical splash goggles that form a complete seal around the eyes.[9] A full-face shield should be worn in conjunction with goggles, especially when there is a risk of splashing during transfers or reactions.[9] |
| Body Protection | Laboratory coat and chemical-resistant apron | A fully buttoned, flame-retardant lab coat is the minimum requirement.[9] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9] |
| Respiratory Protection | Respirator | All handling of 3-Iodo-4-(trifluoromethoxy)aniline must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[8] In the event of a spill or if a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[9] |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing risk. The following protocol outlines the key stages of handling 3-Iodo-4-(trifluoromethoxy)aniline safely.
Preparation: Setting the Stage for Safety
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment for your specific experiment.
-
Fume Hood Verification: Ensure your chemical fume hood is functioning correctly.
-
Emergency Equipment Check: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[9]
-
Spill Kit Availability: Have a chemical spill kit appropriate for organic amines readily available.[9]
Handling: Precision and Precaution
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[8] Use a syringe or pipette for liquid transfers to minimize the risk of spills.[9]
-
Heating: Avoid using an open flame for heating.[9] Utilize a heating mantle, water bath, or oil bath with precise temperature control.[9]
-
Storage: Store 3-Iodo-4-(trifluoromethoxy)aniline in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[8][9] It should be kept away from incompatible materials such as strong oxidizing agents and strong acids.[8]
Workflow Diagram
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- 3. ipo.rutgers.edu [ipo.rutgers.edu]
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- 5. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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- 10. research.arizona.edu [research.arizona.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
